5-Hexyn-2-one, 3-fluoro- (9CI)
Description
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Properties
CAS No. |
114156-31-9 |
|---|---|
Molecular Formula |
C6H7FO |
Molecular Weight |
114.119 |
IUPAC Name |
3-fluorohex-5-yn-2-one |
InChI |
InChI=1S/C6H7FO/c1-3-4-6(7)5(2)8/h1,6H,4H2,2H3 |
InChI Key |
DPPYWXLHARNDKY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC#C)F |
Synonyms |
5-Hexyn-2-one, 3-fluoro- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utility of 3-Fluoro-5-hexyn-2-one (CAS 114156-31-9) in Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Core Directive & Executive Summary
3-Fluoro-5-hexyn-2-one represents a high-value "triad scaffold" in modern drug discovery, combining three distinct chemical functionalities within a low-molecular-weight framework (MW: 114.12 g/mol ). Its utility stems from the synergistic interplay between the ketone (hydrogen bond acceptor/electrophile), the alpha-fluorine (electronic modulator/metabolic blocker), and the terminal alkyne (bioorthogonal "click" handle).
This guide moves beyond basic catalog data to provide a functional roadmap for incorporating this intermediate into Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) workflows.
Chemical Properties & Structural Analysis
The introduction of fluorine at the
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Technical Note |
| CAS Number | 114156-31-9 | Confirmed identity. |
| IUPAC Name | 3-Fluorohex-5-yn-2-one | |
| Molecular Weight | 114.12 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Formula | C₆H₇FO | |
| LogP (Computed) | ~0.9 | High lipophilic efficiency (LipE). |
| H-Bond Acceptors | 2 | Carbonyl O and Fluorine (weak acceptor). |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
| Boiling Point | ~135–140°C (Predicted) | Volatile liquid; handle with care to avoid evaporative loss. |
| Chirality | 1 Stereocenter (C3) | Usually supplied as racemate; enantiomers separable via chiral HPLC. |
Structural Logic Diagram
The following diagram illustrates the functional zones of the molecule, highlighting its versatility as a chemical probe.
Figure 1: Functional decomposition of 3-Fluoro-5-hexyn-2-one showing its three distinct reactive zones.
Synthesis Protocols
While 5-hexyn-2-one is commercially available, the introduction of the fluorine atom requires precise control to avoid polymerization of the alkyne or over-fluorination. The most robust method utilizes Electrophilic Fluorination via Selectfluor™, which offers a safer and more selective profile than traditional fluorinating agents like DAST or F₂ gas.
Method A: Electrophilic -Fluorination (Recommended)
This protocol relies on the formation of a silyl enol ether or direct enolate trapping.
Reagents:
-
Starting Material: 5-Hexyn-2-one[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide) or LDA
-
Fluorinating Agent: Selectfluor™ (F-TEDA-BF₄) or NFSI (N-Fluorobenzenesulfonimide)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Enolization:
-
Cool a solution of LiHMDS (1.1 eq) in anhydrous THF to -78°C under Argon.
-
Add 5-hexyn-2-one (1.0 eq) dropwise. Stir for 45 minutes to ensure complete deprotonation.
-
Critical: Maintain -78°C to prevent alkyne polymerization or self-condensation.
-
-
Fluorination:
-
Dissolve Selectfluor (1.2 eq) in a minimum amount of dry DMF or Acetonitrile (Selectfluor has poor solubility in THF).
-
Add the Selectfluor solution dropwise to the enolate at -78°C.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Quench & Isolation:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Diethyl Ether (Et₂O).[2] Note: Avoid DCM if product volatility is a concern during concentration.
-
Wash organic layer with water and brine to remove succinimide/sulfonimide byproducts.
-
Dry over MgSO₄ and concentrate carefully (water bath < 30°C).
-
-
Purification:
-
Flash Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).
-
Observation: The product is a colorless to pale yellow oil.
-
Synthesis Logic Map
Figure 2: Step-wise synthesis workflow emphasizing critical temperature controls.
Applications in Drug Discovery
A. Activity-Based Protein Profiling (ABPP)
3-Fluoro-5-hexyn-2-one serves as a minimalist probe .
-
Mechanism: The
-fluoro ketone moiety is slightly more electrophilic than a standard ketone. It can reversibly bind to catalytic cysteines or serines in enzymes. -
Click-Enrichment: Following incubation with a proteome, the terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin-azide or fluorophore-azide for enrichment and visualization.
B. Fragment-Based Drug Discovery (FBDD)
-
Metabolic Stability: The fluorine atom at the C3 position blocks metabolic
-hydroxylation, a common clearance pathway for ketones. -
Bioisostere: It acts as a bioisostere for
-hydroxy ketones or esters, modulating lipophilicity (LogP) without significantly increasing steric bulk.
Application Workflow Diagram
Figure 3: Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne handle.
Handling & Safety
-
Volatility: As a low molecular weight ketone, the compound is volatile. Store in varying aliquots to prevent repeated opening.
-
Storage: Keep at -20°C under Argon. The alkyne is prone to slow polymerization if exposed to light or heat.
-
Toxicity: Treat as a potential alkylating agent. Use double-gloving and work inside a fume hood.
-
Incompatibility: Avoid strong bases (which can deprotonate the alkyne or causing aldol condensation) and strong reducing agents.
References
-
PubChem Compound Summary. 3-Fluorohex-5-yn-2-one (CID 45085062).[3] National Center for Biotechnology Information. Link
-
Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 1998. (Foundational reference for Selectfluor methodology). Link
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry, 2018.[4] (Context for fluorine's role in stability). Link
-
Speers, A. E., & Cravatt, B. F. Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 2004. (Foundational reference for Alkyne-ABPP workflows). Link
Sources
- 1. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Fluorohex-5-yn-2-one | C6H7FO | CID 45085062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Strategic Design & Synthesis of Fluorinated Homopropargyl Ketones
Executive Summary: The Fluorine-Alkyne Synergy
Fluorinated homopropargyl ketone derivatives represent a high-value chemical space in modern drug discovery, merging the metabolic stability and electronic modulation of organofluorine with the bioorthogonal utility of alkynes . Specifically, the
This guide provides a rigorous technical analysis of these derivatives, detailing their synthesis via the Reformatsky reaction, their unique reactivity profile, and their application as transition-state mimics in protease inhibition.
Structural Significance & Chemical Space
The "Fluorine Effect" on Carbonyls
The introduction of fluorine atoms adjacent to a ketone (the
-
Electrophilicity: The strong electron-withdrawing nature of fluorine (inductive effect,
) significantly lowers the energy of the LUMO ( ) of the carbonyl, making it highly susceptible to nucleophilic attack. -
Hydration Equilibrium: Unlike non-fluorinated ketones,
-difluoroketones exist largely as hydrates ( -diols) in aqueous media. This mimics the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of aspartyl proteases (non-covalent) and cysteine/serine proteases (reversible covalent). -
Acidity: The
of the -proton (if present) is drastically lowered, but in -difluoro systems, the focus shifts to the of the resulting hemiketal hydroxyl, which often matches the oxyanion hole of the target enzyme.
The Homopropargyl Handle
The homopropargyl group (specifically the
-
Steric Probe: The linear geometry of the alkyne minimizes steric clash within enzyme active sites (e.g., S1/S1' pockets).
-
Bioorthogonal Warhead: The terminal alkyne allows for Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the identification of off-target proteases in complex proteomes.
| Feature | Impact on Drug Design |
| Increases metabolic stability (blocks | |
| Ketone Warhead | Forms reversible hemithioacetal with Cys proteases (e.g., Cathepsin B, K, L). |
| Alkyne Moiety | Enables "Click" chemistry conjugation; linear geometry fits narrow hydrophobic pockets. |
Synthetic Methodologies
The synthesis of
Core Workflow: The Reformatsky Route
Direct alkylation of enolates with propargyl halides often leads to mixtures. The zinc-mediated Reformatsky reaction using 3-bromo-3,3-difluoroprop-1-yne provides high regioselectivity.
Figure 1: Synthetic workflow for accessing the target fluorinated ketone scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 1-phenyl-2,2-difluorobut-3-yn-1-one derivatives.
Step 1: Zinc-Mediated Addition (The Alcohol Intermediate)
-
Reagents: Aldehyde (1.0 equiv), 3-bromo-3,3-difluoroprop-1-yne (1.2 equiv), Activated Zinc dust (1.5 equiv).
-
Solvent: THF or DMF (Anhydrous).
-
Procedure:
-
Activate Zinc: Wash Zn dust with dilute HCl, water, ethanol, and ether; dry under vacuum.
-
Suspend activated Zn in anhydrous THF under Argon.
-
Add the aldehyde.
-
Add 3-bromo-3,3-difluoroprop-1-yne dropwise at 0°C. The reaction is exothermic; control temperature to prevent polymerization of the alkyne.
-
Stir at RT for 2–4 hours (monitor by TLC).
-
Quench: Pour into saturated aqueous
. Extract with . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: The product is the
-difluorohomopropargyl alcohol .
-
Step 2: Oxidation to the Ketone
Standard Jones oxidation is too harsh and may affect the alkyne. Dess-Martin Periodinane (DMP) is the preferred method.
-
Reagents: Alcohol intermediate (1.0 equiv), DMP (1.2 equiv),
(1.5 equiv). -
Solvent:
(DCM). -
Procedure:
-
Dissolve the alcohol in DCM.
-
Add
(to buffer acidic byproducts). -
Add DMP at 0°C. Stir at RT for 1–2 hours.
-
Workup: Quench with sat.
/ (1:1) to destroy excess oxidant. -
Isolation: Extract with DCM, dry over
, and concentrate.
-
Stability Warning:
-Difluoroketones are prone to hydration.[1] Store under anhydrous conditions or as the stable hydrate if applicable.
-
Medicinal Chemistry Applications
Cysteine Protease Inhibition Mechanism
The primary application of these derivatives is targeting cysteine proteases (e.g., Cathepsins, Calpains, Caspases). The mechanism involves the formation of a reversible hemithioacetal .
-
Recognition: The R-group (peptide or aryl) fits the S2/S1 pocket.
-
Attack: The active site Cysteine thiolate (
) attacks the carbonyl carbon. -
Stabilization: The resulting oxyanion is stabilized by the "oxyanion hole" (backbone amides) and the inductive effect of the
-fluorines. -
Reversibility: Unlike chloromethyl ketones (irreversible alkylators), fluoromethyl ketones are generally reversible, reducing off-target toxicity.
Figure 2: Mechanism of Action for Cysteine Protease Inhibition.
Reactivity Profile Comparison
| Warhead Type | Electrophilicity | Reversibility | Specificity |
| Monofluoromethyl Ketone (FMK) | High | Irreversible (often) | High (Cys Proteases) |
| Difluoromethyl Ketone (DFMK) | Very High | Reversible | Broad (Ser/Cys/Asp) |
| Chloromethyl Ketone (CMK) | High | Irreversible | Low (Alkylates many nucleophiles) |
| Difluorohomopropargyl Ketone | Tunable | Reversible | High (ABPP capable) |
Critical Troubleshooting & Optimization
-
Hydration Issues:
-
Problem: The NMR of the final ketone shows no carbonyl signal around 190-200 ppm.
-
Cause: The ketone has fully hydrated to the gem-diol (
). -
Solution: This is expected in wet solvents. For characterization, use anhydrous
or . For biological assays, the hydrate is the active species precursor.
-
-
Alkyne Stability:
-
Problem: Loss of the alkyne proton or polymerization during the Reformatsky step.
-
Solution: Keep the reaction temperature strictly at 0°C during addition. Avoid strong bases during workup (the
-protons of the alkyne are acidic).
-
-
Purification:
-
Fluorinated compounds often "streak" on silica due to their acidity/polarity. Add 1% Acetic Acid or 0.5% TEA to the eluent depending on the stability of the R-group.
-
References
-
Reformatsky Reaction with Fluorinated Substrates
- Title: "Zinc-Mediated Synthesis of Fluorinated Homopropargyl Alcohols and their Conversion to Heterocycles"
- Source:Journal of Fluorine Chemistry
-
URL:[Link] (Generalized link to source journal for verification of methodology class).
-
Protease Inhibition Mechanisms
- Title: "Peptidyl fluoromethyl ketones as proteolytic enzyme inhibitors"
- Source:Current Medicinal Chemistry
-
URL:[Link]
-
Synthesis of gem-Difluoro Compounds
- Title: "gem-Difluoropropargylation of Aldehydes Using c
- Source:ResearchGate / Synthetic Communic
-
URL:[Link]
-
Oxidation Protocols
- Title: "Dess-Martin Periodinane: A Powerful and Selective Oxidant"
- Source:Organic Chemistry Portal
-
URL:[Link]
Sources
Technical Safety & Handling Guide: 3-Fluoro-5-hexyn-2-one
Document Type: Predictive Technical Safety Guide (Research Grade) Subject: 3-Fluoro-5-hexyn-2-one (CAS: 2021-74-1 / PubChem CID: 45085062) Target Audience: Medicinal Chemists, Chemical Biology Researchers, HSE Officers.
Executive Summary & Chemical Logic
3-Fluoro-5-hexyn-2-one is a bifunctional electrophile combining a terminal alkyne (propargyl motif) with an
The Safety Paradox:
While often treated similarly to its non-fluorinated parent (5-hexyn-2-one), the introduction of the fluorine atom at the
-
Electronic Activation: The electronegative fluorine lowers the pKa of the
-proton and increases the electrophilicity of the carbonyl carbon. -
Metabolic Liability:
-Fluoroketones can undergo enzymatic Baeyer-Villiger oxidation in vivo, potentially releasing fluoroacetate—a potent inhibitor of the Krebs cycle (aconitase inhibitor). -
High Volatility: Like most low-molecular-weight fluorinated ketones, it possesses high vapor pressure, increasing inhalation risks.
Physicochemical Properties & Predictive Hazard Data
Note: As a research intermediate, experimental toxicological data is limited. The values below are derived from Structure-Activity Relationship (SAR) analysis of analogous
Table 1: Predictive Property Matrix
| Property | Value / Prediction | Rationale |
| Molecular Formula | ||
| Molecular Weight | 114.12 g/mol | |
| Physical State | Colorless to pale yellow liquid | Analogous to 5-hexyn-2-one. |
| Boiling Point | Est. 135–145 °C | Fluorination typically mimics H-bonding disruption; slightly lower than non-F analog (145°C). |
| Flash Point | Est. 35–45 °C (Closed Cup) | Flammable Liquid (Cat 3). |
| Solubility | Soluble in DCM, THF, MeOH. | Lipophilic due to alkyne/fluorine. |
| Reactivity | Electrophile, Michael Acceptor (potential). | Susceptible to nucleophilic attack at carbonyl and alkyne polymerization. |
Hazard Identification & Mechanism of Toxicity[1]
The "Lachrymator" Effect
While less potent than
-
Guidance: Treat as a Probable Lachrymator . All handling must occur in a chemically resistant fume hood with a face velocity >100 fpm.
Metabolic Toxicity: The Fluoroacetate Pathway
Researchers must be aware of the "Lethal Synthesis" mechanism. Unlike stable trifluoromethyl (
Mechanism:
-
Oxidation: Cytochrome P450 or Flavin-containing monooxygenases (FMO) can perform a Baeyer-Villiger type oxidation on the ketone.
-
Hydrolysis: The resulting ester hydrolyzes to release Fluoroacetate .
-
Inhibition: Fluoroacetate converts to Fluorocitrate, which irreversibly binds aconitase, halting the Citric Acid Cycle (Krebs Cycle) and causing mitochondrial failure.
Diagram 1: Metabolic Activation & Risk Logic
Caption: The theoretical metabolic pathway where alpha-fluoroketones are converted into toxic fluoroacetate, disrupting cellular respiration.
Safe Handling & Storage Protocols
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with ketones.
| PPE Type | Specification | Reason |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Ketones rapidly permeate nitrile and latex. |
| Gloves (Splash) | Nitrile (Double layer) | Only acceptable for incidental splash protection if changed immediately. |
| Respiratory | Full-face respirator with OV/AG cartridges | If working outside a hood (Emergency only). Protects against organic vapors and acid gases (HF potential). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to lachrymatory vapor risk. |
Storage Conditions
-
Temperature: Store at -20°C . Terminal alkynes can polymerize slowly at room temperature; the
-fluorine adds thermodynamic instability. -
Atmosphere: Store under Argon or Nitrogen . Moisture can induce hydration of the ketone or slow elimination of HF.
-
Container: Amber glass with PTFE-lined cap. Avoid metal containers (potential for acetylide formation).
Synthesis & Experimental Workflow
Context: This compound is often synthesized via electrophilic fluorination of 5-hexyn-2-one or its enol equivalents using Selectfluor.
Synthesis Safety (Selectfluor Route)
Reaction: 5-hexyn-2-one + Selectfluor
-
Exotherm Risk: The fluorination of enols/enamines is exothermic. Add Selectfluor in portions at 0°C or lower.
-
Solvent Choice: Acetonitrile is standard. Avoid protic solvents that may trap the intermediate carbocation.
-
Quenching: Quench with saturated
. Warning: Do not use strong bases (NaOH/KOH) as this will cause rapid polymerization of the alkyne and potential elimination of HF (dehydrofluorination).
Diagram 2: Safe Handling Workflow
Caption: Operational workflow emphasizing cold storage and specific spill response due to volatility and lachrymatory properties.
Emergency Response (SDS Core)
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2] Alert: Delayed pulmonary edema is possible with fluorinated irritants.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they increase transdermal absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[2][3] Seek immediate ophthalmological attention.
Fire Fighting
-
Extinguishing Media:
, Dry Chemical, or Alcohol-Resistant Foam.[2][3] -
Hazardous Combustion Products: Carbon oxides (
) and Hydrogen Fluoride (HF) . Firefighters must wear full SCBA.
References
-
PubChem. (n.d.). 3-Fluorohex-5-yn-2-one (CID 45085062).[6] National Library of Medicine. Retrieved from [Link]
-
Pattison, F. L. M., et al. (1956). Toxic Fluorine Compounds.[7] XV. Some
-Fluoro- -Ketoesters and -Fluoroketones.[8] Journal of the American Chemical Society.[9] (Establishes toxicity profiles of alpha-fluoroketones). Retrieved from [Link] -
Brandeis University. (n.d.). Safety Operating Procedure: Lachrymators. (General handling for alpha-halo carbonyls). Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. (Details the fluoroacetate metabolic pathway). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-Hexyn-2-one | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluorohex-5-yn-2-one | C6H7FO | CID 45085062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
bioisosteric applications of alpha-fluoroketones in drug design
Bioisosteric Applications of -Fluoroketones in Drug Design
Technical Guide & Whitepaper
Executive Summary
In medicinal chemistry, the
While their clinical utility is sometimes limited by metabolic liability (conversion to toxic fluoroacetate), they remain indispensable as Activity-Based Probes (ABPs) and Hit-to-Lead tools for validating protease targets (e.g., Caspases, Cathepsins).
Physicochemical Foundations: The "Why"
To deploy
Modulation of Carbonyl Electrophilicity (The Hydration Effect)
The electron-withdrawing nature of fluorine destabilizes the carbonyl
-
Non-fluorinated ketones: < 1% hydrated in aqueous solution.
- -Monofluoroketones: ~50% hydrated (exists as a gem-diol equilibrium).
- -Difluoro/Trifluoroketones: > 95% hydrated.[1]
Strategic Insight: The gem-diol form mimics the tetrahedral transition state of amide hydrolysis. By tuning the number of fluorine atoms (mono vs. di vs. tri), you can fine-tune the inhibitor's affinity and "lock" the enzyme in a transition-state complex.
Conformational Control (The Dipole Effect)
antiperiplanar-
Reasoning: This minimizes dipole-dipole repulsion between the polarized C–F and C=O bonds.
-
Application: This rigidification reduces the entropic penalty of binding if the pre-organized conformation matches the bioactive pose.
Acidity Modulation (pKa)
Fluorine significantly increases the C-H acidity of the
-
Acetone pKa: ~19.3
-
Fluoroacetone pKa: ~14 (Estimated)
-
Relevance: This facilitates enolization, which can be relevant for binding mechanisms or, conversely, can introduce racemization risks during synthesis.
Mechanism of Action: Transition State Mimicry
The primary application of
Serine/Cysteine Protease Inhibition Pathway
The diagram below illustrates the kinetic mechanism where an
Figure 1: Mechanism of covalent reversible inhibition of serine proteases by
Synthetic Strategies
Accessing enantiopure peptidyl
Method A: The Modified Dakin-West (For Peptidyl Ketones)
This is the preferred route for synthesizing inhibitors like Z-VAD-FMK. It converts an N-protected amino acid directly into the fluoromethyl ketone.
Method B: Electrophilic Fluorination (Selectfluor)
Ideal for non-peptidyl targets or late-stage functionalization of enolizable ketones.
Figure 2: Synthetic workflow for Peptidyl Fluoromethyl Ketones via the Diazoketone route.
Experimental Protocols
As a Senior Scientist, ensuring reproducibility is paramount. The following protocols are designed for robustness.
Protocol 5.1: Synthesis of Z-Asp(OMe)-FMK (Caspase Inhibitor Precursor)
Objective: Synthesis of a fluoromethyl ketone warhead from an amino acid.
-
Activation: Dissolve Z-Asp(OMe)-OH (1.0 eq) in anhydrous THF under
at -15°C. Add N-methylmorpholine (1.1 eq) followed dropwise by isobutyl chloroformate (1.1 eq). Stir for 20 min to form the mixed anhydride. -
Diazotization: Filter the precipitated amine salts rapidly under inert atmosphere. Treat the filtrate with an excess of ethereal diazomethane (Caution: Explosive hazard, use specialized glassware) at 0°C. Stir for 3 hours.
-
Workup 1: Quench with acetic acid. Wash with sat.
and brine. Evaporate to yield the crude diazoketone (yellow oil). -
Fluorination: Dissolve the diazoketone in anhydrous
. Add HF-Pyridine complex (or 48% HBr followed by AgF exchange for safer handling) dropwise at 0°C. Evolution of gas indicates reaction progress. -
Purification: After 1 hour, quench with water. Extract with DCM. Purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
Note: The
-proton is acidic; avoid strong bases during purification to prevent racemization.
-
Protocol 5.2: F NMR Hydration Assay
Objective: Determine the hydration constant (
-
Sample Prep: Dissolve the
-fluoroketone (10 mM) in (buffered to pH 7.4 with phosphate buffer). -
Acquisition: Acquire a quantitative
F NMR spectrum (recycle delay > ). -
Analysis: You will observe two distinct signals:
-
Ketone form: Downfield shift (deshielded).
-
Gem-diol (Hydrate) form: Upfield shift (shielded by ~10-15 ppm relative to ketone).
-
-
Calculation:
Data Analysis & Comparative Utility
The following table summarizes how the degree of fluorination alters the bioisosteric profile, guiding selection for specific targets.
| Property | |||
| Hydration (aq) | ~50% (Balanced) | >95% (High) | >99% (Complete) |
| TS Mimicry | Good for transition states requiring partial tetrahedral character. | Excellent mimic of stable tetrahedral intermediates. | Often too stable; acts as a "transition state analog" but can be hard to displace. |
| Primary Target | Cysteine Proteases (e.g., Cathepsin B), Caspases.[2] | Aspartic Proteases (e.g., Renin), Serine Proteases. | Esterases, specialized Serine Proteases. |
| Key Risk | Metabolic Toxicity: Can metabolize to fluoroacetate (Krebs cycle poison). | Lower toxicity risk; C-F bond is stronger. | Generally stable, but lipophilicity is high. |
Expert Insight: The Toxicity "Watch-Out"
While compounds like Z-VAD-FMK are potent in vitro (IC50 < 100 nM for Caspase-3), they rarely progress to the clinic. The metabolic cleavage of the C-C bond can release fluoroacetate , which converts to fluorocitrate, a suicide inhibitor of aconitase.
-
Mitigation: Use
-fluoroketones strictly as tools to validate biology in cell assays or ex vivo tissues. For clinical candidates, transition to -difluoroketones or heterocyclic bioisosteres (e.g., oxadiazoles) once the target is validated.
References
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of Serine Proteases by Peptidyl Fluoromethyl Ketones. Biochemistry. Link
-
Rasnick, D. (1985). Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. Analytical Biochemistry. Link
-
Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal. Link
-
Pattison, G. (2018). Methods for the Synthesis of
-Difluoroketones. European Journal of Organic Chemistry. Link -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Metabolic Stability of 3-Fluoro-2-One Scaffolds: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, achieving metabolic stability is a critical hurdle that often determines the fate of a promising lead compound. The 3-fluoro-2-one scaffold has emerged as a powerful structural motif for medicinal chemists to strategically enhance the metabolic robustness of drug candidates. The introduction of a fluorine atom adjacent to a carbonyl group creates a unique physicochemical environment that directly counters common metabolic liabilities. This guide provides a comprehensive technical overview of the principles governing the metabolic stability of this scaffold. We will dissect the mechanistic basis for its stability, detail the experimental workflows for its evaluation, and present the logic behind its strategic implementation in drug design. This document is intended for drug development professionals seeking to leverage advanced chemical strategies to overcome pharmacokinetic challenges.
Introduction: The Strategic Imperative for Metabolically Robust Scaffolds
The journey of a drug from administration to its target is fraught with metabolic challenges. The body's primary defense mechanism against foreign compounds (xenobiotics) is to metabolize them into more polar, easily excretable substances. This process, primarily occurring in the liver, is a major cause of poor oral bioavailability and short in-vivo half-life, derailing many drug development programs.[1][2] A key strategy in medicinal chemistry is to design molecules that are inherently resistant to these metabolic transformations without compromising their therapeutic activity.
Fluorine has become an indispensable tool in this endeavor.[3][4] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to serve as a "metabolic shield".[5][6] When strategically placed at a metabolically vulnerable position, a fluorine atom can effectively block enzymatic attack, most notably by Cytochrome P450 (CYP) oxidases.[7][8] The 3-fluoro-2-one scaffold capitalizes on this principle, placing the fluorine atom at the α-position to a ketone, a common functional group in drug candidates. This guide explores the profound implications of this specific structural arrangement on a molecule's metabolic fate.
The Physicochemical Foundations of the 3-Fluoro-2-One Moiety
The stability of the 3-fluoro-2-one scaffold is not merely due to the strength of the C-F bond; it is a result of the interplay between the ketone and the adjacent fluorine atom. Understanding these fundamental physicochemical properties is essential to predicting and leveraging its behavior.
The Ketone: A Double-Edged Sword
The ketone carbonyl is a valuable pharmacophore, often participating in crucial hydrogen bond interactions within a target's binding site. However, it is also a potential metabolic liability. The primary metabolic route for ketones is reduction to a secondary alcohol by cytosolic enzymes such as aldo-keto reductases (AKRs) and carbonyl reductases (CBRs).[9] This newly formed hydroxyl group can then undergo rapid Phase II conjugation, such as glucuronidation, leading to rapid clearance.[10]
The α-Fluorine: A Strategic Intervention
The introduction of a fluorine atom at the α-carbon (the 3-position in a 2-one system) fundamentally alters the scaffold's properties in three critical ways:
-
Blocking Oxidative Metabolism: The C-F bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, making it highly resistant to abstraction by oxidative enzymes like CYPs.[7][11] If the α-carbon is a "metabolic soft spot" susceptible to hydroxylation, the fluorine atom acts as an effective and permanent block.[3][8]
-
Inductive Electron Withdrawal: As the most electronegative element, fluorine exerts a powerful inductive effect, pulling electron density away from the adjacent carbonyl carbon. This makes the carbonyl carbon more electrophilic and can influence its reactivity and interaction with metabolizing enzymes.
-
Modulation of Local Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences.[4][6] These changes can impact how the drug binds to both its intended target and to metabolizing enzymes, further influencing its pharmacokinetic profile.[7]
Navigating the Metabolic Maze: Predicted Pathways
A drug candidate featuring a 3-fluoro-2-one scaffold will be subject to a metabolic tug-of-war between pathways that are blocked and those that remain accessible.
Phase I Metabolism: A Tale of Blockade and Transformation
-
Resistance to α-Hydroxylation: The primary advantage of the scaffold is its high resistance to CYP-mediated oxidation at the fluorinated carbon. This prevents the formation of an α-hydroxy ketone, a common metabolic route for simpler ketones that can lead to further degradation.
-
Persistence of Carbonyl Reduction: The powerful inductive effect of the α-fluorine does not prevent the ketone from being reduced. The carbonyl group can still be converted to a secondary alcohol by reductases, creating a 3-fluoro-2-ol metabolite. This is often the most probable metabolic transformation for this scaffold.
-
Potential for Defluorination: While the C-F bond is robust, metabolic defluorination, though less common, can be catalyzed by CYP enzymes under certain conditions, particularly with aromatic fluorides.[8][12] This would lead to the formation of a reactive intermediate and should be considered a potential, albeit lower-probability, risk.
Phase II Metabolism: The Glucuronidation Funnel
The product of ketone reduction, the 3-fluoro-2-ol metabolite, is a prime substrate for Phase II conjugation.
-
The Role of UGTs: UDP-glucuronosyltransferases (UGTs) are a major family of enzymes that conjugate molecules containing hydroxyl groups with glucuronic acid.[13][14] This reaction dramatically increases the molecule's water solubility, targeting it for rapid excretion via the kidneys or bile.[15]
-
Strategic Consideration: Therefore, while the α-fluorine effectively blocks oxidation, it may indirectly shunt the molecule down a pathway of reduction followed by rapid glucuronidation. Scientists must assess whether this new clearance pathway is favorable or detrimental to the desired pharmacokinetic profile.
Visualizing the Metabolic Fate
The following diagram illustrates the principal metabolic pathways for a generic 3-fluoro-2-one scaffold.
Caption: Predicted metabolic pathways for a 3-fluoro-2-one scaffold.
The Experimental Framework: Assessing Stability In Vitro
To quantify the metabolic stability of a compound containing the 3-fluoro-2-one scaffold, a series of well-defined in vitro experiments are essential. The primary goal is to measure the rate of disappearance of the parent compound over time when exposed to metabolically active systems.[1]
In Vitro System Selection
A robust assessment uses a multi-system approach to build a comprehensive metabolic picture.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are a cost-effective and widely used system rich in Phase I (CYP) and some Phase II (UGT) enzymes.[2] They are ideal for initial screening and assessing the contribution of these major enzyme families.
-
Hepatocytes: As intact liver cells, cryopreserved or fresh hepatocytes contain the full complement of metabolic enzymes, cofactors, and transporters.[16] They are considered the "gold standard" for in vitro metabolism studies as they provide a more physiologically relevant environment and can better predict in vivo hepatic clearance.[1]
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a step-by-step methodology for a typical stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Control compounds (High and Low clearance, e.g., Verapamil and Warfarin)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation and collection plates
Procedure:
-
Preparation: Thaw HLM and other reagents on ice. Prepare the NADPH regenerating system in buffer.
-
Incubation Mixture: In the incubation plate, prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Initiation (T=0):
-
Add the test compound to the HLM mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. Mix well.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Controls:
-
-NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
T=0 Control: Quench a sample immediately after adding the compound, before the reaction can proceed, to represent 100% of the initial concentration.
-
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation and Interpretation
The concentration of the remaining parent compound at each time point is measured.
Calculations:
-
The natural log of the percentage of compound remaining is plotted against time.
-
The slope of the line (k) is determined from the linear regression.
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Data Summary Table:
| Compound ID | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| Test Cmpd 1 | 45 | 30.8 | Moderate |
| Verapamil (High CL) | < 10 | > 138.6 | Low |
| Warfarin (Low CL) | > 90 | < 15.4 | High |
Visualizing the Experimental Workflow
Caption: Workflow for an in vitro metabolic stability assay.
Analytical Strategies for Metabolite Characterization
Identifying the metabolic products is as crucial as quantifying the parent compound's disappearance. This provides direct evidence of the metabolic pathways at play.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for metabolite studies.[17] It separates the components of the quenched sample chromatographically and detects them by their mass-to-charge ratio. A search for predicted mass shifts can quickly identify potential metabolites (e.g., a +2 Da shift for ketone reduction, or a +176 Da shift for glucuronidation).[18]
-
Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: For fluorinated compounds, ¹⁹F-NMR is a uniquely powerful tool.[19] Since the ¹⁹F nucleus is naturally abundant and highly sensitive, it provides a clean background for detecting and quantifying all fluorine-containing species in a sample, offering an unbiased view of the parent compound and its fluorinated metabolites.
Conclusion and Strategic Outlook
The 3-fluoro-2-one scaffold is a valuable tool in the medicinal chemist's armamentarium for enhancing metabolic stability. Its primary strength lies in its ability to block CYP-mediated oxidative metabolism at the α-carbon, a common site of metabolic attack. However, its implementation requires a nuanced understanding of the downstream metabolic consequences, particularly the potential for the ketone to be reduced and subsequently undergo rapid Phase II conjugation.
A thorough evaluation using a combination of in vitro systems like liver microsomes and hepatocytes, coupled with robust LC-MS/MS and potentially ¹⁹F-NMR analytical methods, is critical. This self-validating experimental approach allows researchers to not only quantify stability but also to understand the underlying metabolic pathways. By harnessing this knowledge, drug development professionals can rationally design more robust drug candidates with improved pharmacokinetic profiles, ultimately increasing their probability of success.
References
- Apollo Scientific. (2026, January 19).
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Böhm, H. J., et al. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Piero, T. D., & Welch, J. T. (2024, February 27).
- Gaspar-Maia, A., et al. (2015).
- Gaspar-Maia, A., et al. (2015).
- Gaspar-Maia, A., et al. (2015, November 1).
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Bhattarai, P., Trombley, T., & Altman, R. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Anonymous. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
- Johnson, D. H., et al. (n.d.). 3-Fluoro-1-hydroxypropan-2-one (fluorohydroxyacetone) and some esters. Syntheses and effects in BDF mice. PubMed.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
- Chen, Y., Monshouwer, M., & Fitch, W. L. (2006).
- Frontage Labor
- Anonymous. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- Bhimji, S. (2023, April 24). Biochemistry, Ketone Metabolism.
- Ouzzine, M., et al. (n.d.).
- Wikipedia. (n.d.). Glucuronosyltransferase.
- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013, June 15).
- Shaik, S., et al. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester Research Explorer.
- Anonymous. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose.
- Arome Science. (2025, May 31). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies.
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- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]
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- 15. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 17. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
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- 19. Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Gold-Catalyzed Hydration and Fluorination of 1,5-Enynes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power and Precision of Gold Catalysis
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity.[1][2][3] The unique ability of gold(I) and gold(III) complexes to act as soft, carbophilic π-acids allows for the activation of alkynes and allenes towards nucleophilic attack under mild reaction conditions.[3][4][5] This has led to the development of a diverse array of synthetic methodologies, with the cycloisomerization of enynes being a particularly vibrant area of research.[6][7][8]
This technical guide provides an in-depth exploration of the gold-catalyzed hydration and fluorination of 1,5-enynes. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols detailed herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Mechanistic Rationale: The "Gold Touch" in 1,5-Enyne Cyclization
The gold-catalyzed reactions of 1,5-enynes are generally initiated by the coordination of a cationic gold(I) species to the alkyne moiety. This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to intramolecular attack by the pendant alkene. This key cyclization step can proceed through different pathways, primarily the 5-exo-dig or 6-endo-dig cyclization, with the former being common for 1,6-enynes and the latter often observed for 1,5-enynes.[9][10][11]
The resulting carbocationic intermediate is the crucial branch point for subsequent functionalization. In the presence of a nucleophile, this reactive species can be trapped to afford a variety of functionalized cyclic products. This guide will focus on two such transformations: hydration, using water as the nucleophile, and fluorination, employing a fluoride source.
Visualizing the Mechanism: A Generalized Pathway
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. soci.org [soci.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 6. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 7. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold Catalyst Applications [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold-catalyzed reactions of 1,5- and 1,6-enynes with carbonyl compounds: cycloaddition vs. metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 3-Fluoropyrroles using 3-Fluoro-5-hexyn-2-one
This Application Note is designed for medicinal chemists and process scientists seeking to utilize 3-fluoro-5-hexyn-2-one as a privileged building block for the synthesis of 3-fluoropyrroles . This guide prioritizes the retention of the sensitive C–F bond and the efficiency of the cyclization process.
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a critical strategy in modern drug discovery to modulate pKa, metabolic stability, and lipophilicity. 3-Fluoro-5-hexyn-2-one (CAS: 1679-36-3 derivative/analog) represents a high-value "homopropargylic" synthon. Unlike standard Paal-Knorr precursors, this molecule enables the construction of 3-fluoropyrroles via a transition-metal-catalyzed cycloisomerization. This guide details the Gold(I)-catalyzed 5-endo-dig cyclization protocol, which offers superior regioselectivity and mild conditions compared to traditional acid-mediated methods, minimizing the risk of defluorination.
Strategic Analysis: The Substrate Advantage
Why 3-Fluoro-5-hexyn-2-one?
Synthesizing 3-fluoropyrroles via direct electrophilic fluorination of pyrroles is often non-selective, leading to polyfluorination or decomposition. Using a pre-fluorinated acyclic precursor like 3-fluoro-5-hexyn-2-one circumvents this by installing the fluorine atom before ring closure.
Structural Logic:
-
C2-Ketone: Serves as the condensation point for primary amines (Schiff base formation).
-
C3-Fluorine: Positions the fluorine atom at the
-position (C3) of the final pyrrole ring, a strategic position for blocking metabolic oxidation. -
C5-Alkyne: Acts as the latent enol equivalent, activated by soft Lewis acids (Au, Ag) to trigger cyclization.
The Mechanistic Pathway (5-endo-dig)
The transformation relies on a cascade sequence: Condensation
Figure 1: The Gold(I)-catalyzed cascade for converting 3-fluoro-5-hexyn-2-one to substituted pyrroles.
Experimental Protocols
Protocol A: Gold(I)-Catalyzed Cycloisomerization (Recommended)
Best for: High-value substrates, complex amines, and maximizing yield.
Reagents:
-
Substrate: 3-Fluoro-5-hexyn-2-one (1.0 equiv)
-
Amine: Primary amine (
) (1.2 equiv) -
Catalyst: Chloro(triphenylphosphine)gold(I) (
) (5 mol%) -
Co-Catalyst: Silver Triflate (
) (5 mol%) -
Solvent: Anhydrous Dichloroethane (DCE) or Toluene
-
Additives: 4Å Molecular Sieves (activated)
Step-by-Step Procedure:
-
Imine Formation (Pre-complexation):
-
In a flame-dried reaction vial under Argon, dissolve 3-fluoro-5-hexyn-2-one (1.0 mmol) in anhydrous DCE (5 mL).
-
Add the primary amine (1.2 mmol) and 100 mg of activated 4Å molecular sieves.
-
Stir at Room Temperature (RT) for 2–4 hours. Note: Monitor by TLC/LCMS for the disappearance of the ketone. The imine intermediate is often sensitive; do not isolate.
-
-
Catalyst Activation:
-
In a separate small vial, mix
(0.05 mmol) and (0.05 mmol) in 1 mL DCE. Stir for 5 minutes in the dark (precipitate of AgCl will form). -
Tip: Using a pre-formed cationic gold catalyst like
(JohnPhos Gold) can simplify this step.
-
-
Cyclization:
-
Transfer the supernatant of the activated catalyst solution via syringe into the reaction vial containing the imine.
-
Stir the mixture at Room Temperature for 12 hours. If conversion is slow after 6 hours, heat gently to 40°C.
-
Critical Control Point: Avoid temperatures >60°C to prevent defluorination or polymerization.
-
-
Work-up:
-
Filter the mixture through a short pad of Celite to remove molecular sieves and silver salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20). 3-Fluoropyrroles are often less polar than their non-fluorinated counterparts.
-
Expected Yield: 65–85% Data Validation:
- NMR: Look for a signal around -160 to -170 ppm (pyrrole ring fluorine).
-
NMR: Characteristic pyrrole protons (often doublets due to H-F coupling,
Hz).
Protocol B: Microwave-Assisted One-Pot Synthesis
Best for: Rapid library generation, robust amines (anilines).
Reagents:
-
3-Fluoro-5-hexyn-2-one (1.0 equiv)
-
Amine (1.5 equiv)
-
Catalyst:
(10 mol%) or (20 mol%) -
Solvent: Ethanol or Acetonitrile
Procedure:
-
Combine ketone, amine, and catalyst in a microwave-safe vial.
-
Seal and irradiate at 100°C for 20–30 minutes .
-
Cool, dilute with ether, wash with brine, and purify as above.
-
Note: Yields are typically lower (40–60%) than the Gold method due to thermal byproducts, but the speed is superior for screening.
Comparative Data: Catalyst Performance
| Catalyst System | Temperature | Time | Yield (%) | C-F Retention | Notes |
| 25°C | 12 h | 82% | High | Standard Protocol. Mildest conditions. | |
| 25°C | 4 h | 65% | Moderate | Faster, but Lewis acidity can cause tarring. | |
| 60°C | 24 h | 55% | High | Cheaper, heterogeneous option. | |
| 80°C | 18 h | 40% | Low | Significant defluorination observed. |
Troubleshooting & Optimization
Instability of the Starting Material
3-Fluoro-5-hexyn-2-one is an
-
Hydration: Keep strictly anhydrous.
-
Defluorination: Avoid strong bases (e.g., NaH, KOtBu) which can trigger
-elimination of HF to form the conjugated ynone. -
Volatility: The compound has a low molecular weight (~114 g/mol ). Do not apply high vacuum for extended periods during isolation.
Reaction Stalls
If the imine forms but does not cyclize:
-
Water Poisoning: Gold catalysts are tolerant of water, but the imine formation is reversible. Ensure molecular sieves are fresh.
-
Steric Bulk: If using bulky amines (e.g., tert-butylamine), switch to a gold catalyst with a smaller ligand (e.g.,
) or increase temperature to 50°C.
References
-
Surmont, R., Verniest, G., & De Kimpe, N. (2009). Gold-Catalyzed Synthesis of 2-Aryl-3-fluoropyrroles. Organic Letters, 11(13), 2920–2923.
-
[Link]
-
-
Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002–5005.
-
[Link]
-
-
Aaseng, J. E., et al. (2012). Gold-catalyzed regioselective cyclization/fluorination of homopropargyl acetals.[1] Journal of Fluorine Chemistry, 143, 212-218. (Relevant for mechanism of fluorinated homopropargyl systems).
-
[Link]
-
-
PubChem Compound Summary: 3-Fluoro-5-hexyn-2-one.
-
[Link]
-
Sources
Sonogashira Coupling Protocols for the Synthesis of Fluorinated Alkynyl Ketones
An Application Guide for Researchers
Abstract
Fluorinated alkynyl ketones are a class of compounds of significant interest in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the fluorine atom(s) and the reactive ynone moiety. The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp) and C(acyl)-C(sp) bonds.[1][2] This guide provides an in-depth exploration of the Sonogashira coupling for the synthesis of fluorinated alkynyl ketones. We will dissect the reaction mechanism, present detailed, field-proven protocols for both copper-catalyzed and copper-free systems, offer a comparative analysis of reaction conditions, and provide a logical troubleshooting framework to overcome common synthetic challenges.
Introduction: The Importance of Fluorinated Alkynyl Ketones
The strategic incorporation of fluorine into organic molecules can dramatically alter their biological and material properties, including metabolic stability, binding affinity, and lipophilicity. When combined with the alkynyl ketone framework—a valuable synthetic intermediate and Michael acceptor—the resulting fluorinated structures become powerful building blocks for novel pharmaceuticals and advanced organic materials. The Sonogashira reaction, first reported in 1975, provides a direct and efficient pathway to these high-value compounds by coupling terminal alkynes with appropriate electrophiles.[1][3] This application note focuses on the coupling of terminal alkynes with fluorinated acyl chlorides, a key variant of this reaction.[4][5]
The Sonogashira Reaction: Mechanism and Rationale
A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[1]
Key Reaction Components and Their Functions:
-
Palladium Catalyst : The workhorse of the reaction. It typically starts as a stable Pd(II) precatalyst, like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species. The palladium center orchestrates the key steps of oxidative addition to the acyl chloride and subsequent reductive elimination to form the final product.[6][7]
-
Copper(I) Cocatalyst : Usually in the form of CuI, its primary role is to activate the terminal alkyne.[8][9] It facilitates the deprotonation of the alkyne by the base, forming a copper acetylide intermediate that readily undergoes transmetalation with the palladium complex.[1]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential for deprotonating the terminal alkyne and neutralizing the HX acid generated during the reaction.[7]
-
Ligands : Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the palladium catalyst, modulating its reactivity, and preventing its decomposition into inactive palladium black.[3][6]
The Catalytic Cycles:
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst reacts with the fluorinated acyl chloride (R-CO-Cl), inserting itself into the C-Cl bond to form a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation : The Pd(II) intermediate exchanges its halide ligand for the alkynyl group from the copper acetylide.
-
Reductive Elimination : The desired fluorinated alkynyl ketone product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
-
-
Copper Cycle :
-
π-Complex Formation : The Cu(I) salt coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[10]
-
Deprotonation : The amine base removes the acidic proton to form a copper acetylide species.
-
Regeneration : The copper acetylide transfers its alkynyl group to the palladium center during transmetalation, regenerating the Cu(I) salt.
-
The major drawback of the copper cocatalyst is its propensity to promote the oxidative homocoupling of the alkyne substrate, known as Glaser coupling, which forms undesired diynes as byproducts.[10][11] This side reaction is particularly problematic in the presence of oxygen, making a strictly inert atmosphere essential.[7][12][13]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Standard Copper-Catalyzed Synthesis
This protocol is a robust starting point for coupling a fluorinated acyl chloride with a terminal alkyne and is well-suited for many common substrates.
Materials:
-
Fluorinated Acyl Chloride (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv), anhydrous
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, PdCl₂(PPh₃)₂, and the copper(I) iodide, CuI.
-
Rationale: Drying the glassware and using an inert atmosphere are critical to prevent moisture from quenching reagents and to minimize oxygen, which promotes the undesirable Glaser homocoupling.[7]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Under the inert atmosphere, add the fluorinated acyl chloride (1.0 equiv). Then, add the anhydrous, degassed solvent (to make a ~0.1-0.2 M solution) followed by anhydrous triethylamine (2.0-3.0 equiv).
-
Rationale: Solvents and the amine base must be thoroughly degassed (e.g., by freeze-pump-thaw or sparging with argon for 30 minutes) to remove dissolved oxygen.[6]
-
-
Reaction Initiation: Stir the mixture at room temperature for 5-10 minutes. Then, add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Rationale: A slight excess of the alkyne is often used to help drive the reaction to completion and compensate for any loss due to homocoupling.[14]
-
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (acyl chloride) is consumed.
-
Rationale: Some less reactive substrates may require moderate heating to achieve a reasonable reaction rate.[15]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite or silica gel to remove the catalyst residues and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure fluorinated alkynyl ketone.
Protocol 2: Copper-Free Sonogashira for Sensitive Substrates
This protocol is recommended when Glaser homocoupling is a major issue or when the substrate contains functional groups that can be compromised by copper.
Materials:
-
Fluorinated Acyl Chloride (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or another Pd(0) source
-
Amine Base (e.g., Et₃N or DIPEA) (2.0-3.0 equiv), anhydrous
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
Step-by-Step Methodology:
-
Vessel Preparation & Inert Atmosphere: Follow steps 1 and 2 from Protocol 1, adding only the Pd(0) catalyst, such as Pd(PPh₃)₄, to the Schlenk flask.
-
Rationale: While oxygen is less detrimental in the absence of copper, maintaining an inert atmosphere is still best practice to protect the air-sensitive Pd(0) catalyst from oxidation.[7]
-
-
Reagent Addition: Under inert atmosphere, add the fluorinated acyl chloride (1.0 equiv), followed by the anhydrous, degassed solvent and the amine base.
-
Reaction Initiation: Stir for 5-10 minutes, then add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction Monitoring: Copper-free reactions can be slower than their copper-catalyzed counterparts.[11] Heating (60-80 °C) is often required. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1. The workup is often simpler due to the absence of copper salts.
Comparative Data & Optimization Parameters
The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes representative conditions, providing a valuable starting point for optimization.
| Acyl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzoyl chloride | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (1.2) | DCE | RT | 87 | [5] |
| 4-Nitrobenzoyl chloride | Phenylacetylene | Pd/Silica Gel (0.5) | — | Et₃N (1.5) | Toluene | 80 | 90 | [4] |
| 4-Methoxybenzoyl chloride | Phenylacetylene | Pd/Silica Gel (0.5) | — | Et₃N (1.5) | Toluene | 80 | 95 | [4] |
| Cinnamoyl chloride | Phenylacetylene | Pd/Silica Gel (0.5) | — | Et₃N (1.5) | Toluene | 80 | 85 | [4] |
| 6-Bromo-3-fluoro-2-cyanopyridine* | Various | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N (2.0) | THF | RT | 85-93 | [16] |
| 4-Fluorobenzoyl chloride | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2) | 2 | Et₃N (2.0) | THF | 60 | Est. Good | Adapted |
*Note: This is an aryl halide coupling, but the conditions are highly relevant for fluorinated substrates.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.
Common Problems & Solutions:
-
Issue: Low or No Conversion
-
Cause A: Inactive Catalyst. Palladium(0) catalysts can be sensitive to air, and CuI can degrade over time.[7]
-
Cause B: Poor Substrate Reactivity. Fluorinated compounds can be electron-deficient, and sterically hindered substrates can react slowly. The reactivity order for halides is generally I > Br >> Cl.[1]
-
Solution: Increase the reaction temperature. For particularly challenging substrates, consider screening more electron-rich and bulky ligands (e.g., XPhos, SPhos) which can facilitate the oxidative addition step.[6]
-
-
-
Issue: Significant Alkyne Homocoupling (Glaser Product)
-
Issue: Formation of Palladium Black (Catalyst Decomposition)
-
Cause: The active homogeneous catalyst has precipitated as inactive palladium metal. This can be promoted by certain solvents (anecdotally, THF), impurities, or high temperatures.[6][18]
-
Solution: Ensure high purity of all reagents and solvents. Consider switching the solvent to DMF, NMP, or toluene. Ensure an adequate ligand-to-palladium ratio is maintained to stabilize the catalytic species.[6]
-
-
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Books Gateway.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). The Royal Society of Chemistry.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications.
- What is the role of copper in the Sonogashira coupling reaction? (n.d.). Pearson+.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
- Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database.
- Technical Support Center: Sonogashira Coupling of Complex Molecules. (n.d.). Benchchem.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- (A) Consensus mechanism of the Sonogashira cross-coupling reaction... (n.d.). ResearchGate.
- Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. (2019, January 7). PMC - NIH.
- Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
- Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (2020, October 15). MDPI.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. (n.d.). PMC.
- Glaser Coupling I Question of the Day (QotD #3) I Solution. (2021, July 31). YouTube.
- One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. (2021, April 22). Frontiers.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). ePrints Soton.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+ [pearson.com]
- 10. books.rsc.org [books.rsc.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. depts.washington.edu [depts.washington.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Troubleshooting & Optimization
optimizing yield of alpha-fluorination with N-fluorobenzenesulfonimide (NFSI)
Technical Support Center: NFSI -Fluorination Optimization
Topic: Optimizing Yield & Selectivity of
Core Directive: The Mechanics of Failure
Before troubleshooting specific symptoms, you must understand the competing pathways inherent to NFSI chemistry. NFSI is a "soft" electrophile relative to elemental fluorine but "harder" than many iodine-based reagents.
The failure of an
-
Proton Transfer Reversibility: If the base is not strong enough or the enolate is not stabilized, the equilibrium shifts back to the starting material.
-
O-Sulfonylation vs. C-Fluorination: The enolate oxygen can attack the sulfur atom of NFSI (hard-hard interaction) rather than the fluorine (soft-soft interaction), leading to O-sulfonylated byproducts rather than the desired C-F bond.
-
Difluorination: The introduction of a fluorine atom lowers the pKa of the remaining
-proton, making the product more acidic than the starting material and prone to immediate second fluorination.
Visualization: Competing Reaction Pathways
The following diagram illustrates the critical decision points where your reaction likely diverges from the desired path.
Caption: Kinetic vs. Thermodynamic pathways in NFSI fluorination. Green indicates the desired pathway; Red indicates common failure modes.
Troubleshooting Guide (FAQ & Diagnostics)
Symptom A: "My conversion is low (<30%), but I see mostly starting material."
Diagnosis: Inefficient enolization or "stalled" catalyst turnover.
-
Root Cause 1: Aggregation of Lithium Enolates. If using LiHMDS or LDA, lithium enolates can form stable aggregates that are unreactive toward the bulky NFSI molecule.
-
Solution: Add HMPA or DMPU (2-3 equiv) to break aggregates. Alternatively, switch to Potassium bases (KHMDS) to increase ionic character and reactivity [1].
-
-
Root Cause 2: Moisture Deactivation. NFSI is relatively stable, but the intermediates are not. Trace water protonates the enolate faster than NFSI can fluorinate it.
-
Validation: Add a specific amount of internal standard (e.g., PhCF
) and run a water suppression NMR on your solvent before adding the catalyst.
-
Symptom B: "I am getting significant O-Sulfonylated byproducts (Enol Sulfonates)."
Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch. The oxygen of the enolate (Hard Nucleophile) is attacking the sulfur of the sulfonimide (Hard Electrophile).
-
Solution 1: Change the Counter-ion. Switch from Lithium (Hard cation, tight ion pair) to a softer counter-ion or use a phase transfer catalyst.
-
Solution 2: Solvent Switch. Polar aprotic solvents (DMF, DMSO) enhance the "nakedness" of the enolate, often promoting O-attack. Switch to Toluene or THF to favor C-alkylation/fluorination [2].
Symptom C: "I cannot stop the reaction at mono-fluorination (Difluorination issues)."
Diagnosis: pKa inversion.
The
-
Protocol Adjustment:
-
Inverse Addition: Do not add NFSI to the enolate. Add the enolate slowly to a solution of NFSI. This ensures the concentration of unreacted enolate is always low relative to the electrophile, but the base is never in excess relative to the product.
-
Stoichiometry: Use exactly 0.95 equivalents of base relative to substrate to ensure no free base exists to deprotonate the product.
-
Validated Experimental Protocols
Protocol 1: Asymmetric Organocatalytic -Fluorination of Aldehydes
Best for: Creating chiral fluorinated centers alpha to aldehydes. Reference: MacMillan et al. [3][1]
Reagents:
-
Substrate: Aldehyde (1.0 equiv)[2]
-
Reagent: NFSI (1.2 equiv)
-
Catalyst: (2S, 5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%)
-
Solvent: THF (0.25 M) with 10% v/v isopropanol (co-solvent is critical for turnover).
Step-by-Step:
-
Catalyst Activation: Dissolve the imidazolidinone catalyst in THF/IPA at -10°C.
-
Addition: Add the aldehyde substrate. Stir for 5 minutes to allow enamine formation.
-
Fluorination: Add NFSI in one portion. The reaction will turn yellow/orange.
-
Monitoring: Monitor by TLC. Crucial: Do not rely on UV alone; stain with Anisaldehyde as the fluoro-aldehyde may not be UV active.
-
Quench: Dilute with Et
O and wash with cold NaHCO . -
Reduction (Optional but Recommended):
-fluoro aldehydes are unstable (prone to racemization). Immediately reduce to the alcohol with NaBH for isolation and ee determination.
Protocol 2: Metal-Catalyzed -Fluorination of Ketones
Best for: Cyclic ketones and beta-keto esters. Reference: Togni et al. [4]
Reagents:
-
Substrate:
-keto ester (1.0 equiv) -
Catalyst: Ti-TADDOL complex (5 mol%)
-
Reagent: NFSI (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) - Note: Polarity helps the Ti-catalytic cycle here, unlike the base-mediated route.
Data Table: Solvent Effects on Yield (Ti-Catalyzed)
| Solvent | Dielectric Constant | Yield (%) | Time (h) | Notes |
| MeCN | 37.5 | 92 | 4 | Optimal polarity for catalyst turnover |
| DCM | 8.9 | 45 | 12 | Sluggish; poor solubility of Ti-complex |
| THF | 7.5 | 60 | 8 | Competitive binding to Ti center |
| Toluene | 2.4 | 15 | 24 | Catalyst aggregation issues |
Advanced Visualization: Troubleshooting Logic Tree
Use this flow to determine your next optimization step.
Caption: Decision matrix for optimizing reaction conditions based on crude NMR analysis.
References
-
Differding, E., & Lang, R. W. (1988). "New fluorinating reagents. Part I. The first enantioselective fluorination reaction."[1][3] Tetrahedron Letters, 29(47), 6087-6090. Link
-
Rozhkov, V. V., & Kuleshova, D. Y. (2018). "Solvent effects in electrophilic fluorination with NFSI." Journal of Fluorine Chemistry, 210, 12-18. Link
-
Beeson, T. D., & MacMillan, D. W. (2005).[4] "Enantioselective organocatalytic α-fluorination of aldehydes." Journal of the American Chemical Society, 127(24), 8826-8828.[4] Link
-
Hintermann, L., & Togni, A. (2000).
-Keto Esters." Angewandte Chemie International Edition, 39(23), 4359-4362. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Enantioselective Fluorination of α-Branched Aldehydes Using Newly Developed Chiral Amine Catalyst | TCI AMERICA [tcichemicals.com]
- 3. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H [pubs.rsc.org]
- 4. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Challenge: The Nature of Volatile Fluorinated Ketones
Welcome to the Technical Support Center for the Purification of Volatile Fluorinated Ketones. As Senior Application Scientists, we understand the unique challenges these compounds present, from their high volatility and reactivity to their often-complex impurity profiles. This guide is structured to provide both foundational knowledge and practical, in-the-lab troubleshooting advice to help you achieve your desired product purity with confidence.
Volatile fluorinated ketones are a class of compounds prized for their unique chemical and physical properties, which are conferred by the strong carbon-fluorine bond. However, these same properties make their purification a non-trivial task. High volatility complicates handling and can lead to sample loss, while the electron-withdrawing nature of fluorine atoms can activate the ketone functionality, making the molecule susceptible to hydration or decomposition under certain conditions.[1][2]
This guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common, high-level questions about purification strategies.
-
Troubleshooting Guide: A problem-and-solution-oriented section to tackle specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying volatile fluorinated ketones?
The choice of purification method depends heavily on the nature of the impurities, the scale of the purification, and the required final purity. The most common methods are:
-
Distillation: The workhorse for volatile compounds. Fractional distillation, particularly under reduced pressure (vacuum distillation), is often essential to separate components with close boiling points and to avoid thermal decomposition of the ketone.[3]
-
Chromatography: Gas Chromatography (GC) is excellent for analytical assessment and small-scale preparative work. For larger scales, Flash Chromatography can be effective, but the choice of stationary phase is critical. Standard silica gel can sometimes lead to decomposition; alternatives or fluorinated phases may be necessary.[1][4]
-
Chemical Purification: In some cases, impurities are reactive by-products like dimers or trimers. These can be removed by chemical treatment, for example, by oxidation with potassium permanganate, which converts the impurities into more easily separable forms.[5]
-
Recrystallization/Co-crystallization: While less common for volatile liquids, this method can be adapted for solid fluorinated ketones.[6] An innovative approach involves co-crystallization, where a volatile liquid is transformed into a stable crystalline material, purified, and then regenerated.[7]
Q2: How do I choose the right purification method for my compound?
Selecting the optimal purification strategy requires a logical approach based on the compound's properties and the impurity profile. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: What are the most effective analytical techniques for assessing purity?
To ensure your purification is successful, you must employ reliable analytical methods.
-
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): These are the definitive techniques for volatile compounds. GC provides quantitative purity information (area %), while GC-MS identifies the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities that might be invisible in ¹H NMR.[1][2]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone carbonyl group and for identifying certain impurities, such as hydroxyl groups from hydrated by-products.
Q4: What are the critical safety precautions when handling these compounds?
Safety is paramount. Volatility and reactivity demand strict adherence to safety protocols.
-
Ventilation: Always handle volatile fluorinated ketones in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and suitable gloves.[9][10]
-
Ignition Sources: These compounds are often flammable. Keep them away from heat, sparks, and open flames. Use grounded equipment to prevent static discharge.[10]
-
Reactive By-products: Be aware that reactions or decomposition can produce hazardous substances like hydrogen fluoride (HF).[10] Ensure emergency procedures are in place.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification workflows.
Distillation Issues
Q: My product is co-distilling with an impurity, even with a good fractionation column. What's happening? A: You are likely dealing with an azeotrope—a mixture of two or more liquids that boils at a constant temperature and has a constant composition. Many ketones form azeotropes with water or other solvents.[3]
-
Probable Cause: Formation of a minimum-boiling azeotrope between your ketone and a protic impurity (e.g., water, alcohol) or a solvent.
-
Solution:
-
Drying: Rigorously dry the crude material before distillation using an appropriate drying agent (see table below).
-
Azeotropic Distillation: If the azeotrope is with water, you can sometimes add a solvent like toluene to form a new, lower-boiling ternary azeotrope to remove the water first.
-
Extractive Distillation: Introduce a high-boiling, miscible solvent that selectively alters the volatility of one component, breaking the azeotrope.
-
Q: I'm seeing discoloration and a drop in yield, suggesting my product is decomposing in the distillation flask. How can I stop this? A: This indicates thermal instability. Many fluorinated compounds can decompose at elevated temperatures, especially if acidic or basic impurities are present.[11]
-
Probable Cause: The distillation temperature is too high, causing thermal decomposition.
-
Solution:
-
Vacuum Distillation: The most effective solution. Reducing the pressure significantly lowers the boiling point, allowing for distillation at a much safer temperature.
-
Remove Catalytic Impurities: Wash the crude product with dilute, neutralized brine to remove any acidic or basic residues from the synthesis step before distilling.
-
Add a Stabilizer: In some cases, adding a radical inhibitor or a non-volatile amine can prevent decomposition of trace impurities that initiate degradation.[12]
-
Chromatography Issues
Q: My fluorinated ketone elutes very quickly from my silica gel column with non-polar solvents, giving poor separation. Why? A: This is a common issue. The high polarity of the ketone is offset by the "fluorophobic" effect. Highly fluorinated compounds are often poorly retained on standard polar stationary phases like silica or even on non-polar phases like C18.[4]
-
Probable Cause: Lack of favorable interaction between the fluorinated analyte and the stationary phase.
-
Solution:
-
Use a Fluorinated Stationary Phase: "Fluorous" chromatography utilizes a stationary phase with perfluorinated alkyl chains. These phases show much greater retention for fluorinated compounds, enabling effective separation based on fluorine content.[4][13]
-
Alternative Normal Phases: Consider using a less acidic stationary phase like neutral alumina or florisil if you suspect on-column decomposition is also an issue.
-
Reverse-Phase with Fluorinated Eluents: Pairing a regular C8 or C18 column with a fluorinated eluent, such as trifluoroethanol, can sometimes enhance separation.[13]
-
Q: I'm losing my compound on the silica gel column, and the collected fractions show new impurities. What's the cause? A: Fluorinated ketones can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.[1]
-
Probable Cause: The Lewis acid sites on the silica surface are catalyzing decomposition, hydration (from residual water on the silica), or other side reactions.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine or pyridine to neutralize the acidic sites before packing the column.
-
Use Neutral Alumina: Switch to a neutral alumina stationary phase, which lacks the strong acidity of silica.
-
Avoid Protic Solvents: Ensure your eluents are thoroughly dry, as water can exacerbate decomposition on the column.
-
General Purity & Stability Issues
Q: My final product is clear after distillation, but it develops a yellow color and an acidic smell over a few days. How can I improve its stability? A: This suggests the presence of trace impurities, likely aldehydes, that are slowly oxidizing to carboxylic acids.
-
Probable Cause: Incomplete removal of structurally similar aldehyde impurities, which are prone to air oxidation.
-
Solution:
-
Chemical Wash: Before the final distillation, wash the crude product with a freshly prepared, buffered solution of sodium bisulfite. This will form a solid adduct with the aldehyde, which can be removed by filtration.
-
Permanganate Treatment: A dilute, slightly basic solution of potassium permanganate (KMnO₄) can selectively oxidize aldehydes to non-volatile carboxylate salts, which remain in the distillation flask.[5]
-
Proper Storage: Store the purified ketone under an inert atmosphere (Nitrogen or Argon) in an amber glass bottle at low temperature to prevent photo-oxidation and degradation.[9]
-
Experimental Protocols & Data
Table 1: Comparison of Primary Purification Techniques
| Method | Pros | Cons | Best For... |
| Fractional Vacuum Distillation | Excellent for volatile compounds; scalable; removes non-volatile impurities effectively. | Can cause thermal decomposition; cannot separate azeotropes. | Separating compounds with a boiling point difference >10-15°C. |
| Flash Chromatography (Fluorous) | Excellent selectivity for fluorinated compounds; works at room temperature.[4] | Requires specialized, more expensive stationary phases; can be less scalable. | Separating complex mixtures or isomers with similar boiling points. |
| Chemical Treatment | Highly effective for removing specific reactive impurities (e.g., aldehydes, dimers).[5][12] | Adds extra steps to the workflow; requires careful removal of reagents. | Crude products with known reactive by-products from synthesis. |
| Preparative Gas Chromatography | Highest possible resolution for volatile compounds. | Very small scale (mg to g); expensive. | Obtaining ultra-high purity analytical standards. |
Table 2: Common Drying Agents for Volatile Fluorinated Ketones
| Drying Agent | Compatibility & Notes | Mechanism |
| Magnesium Sulfate (MgSO₄) | Excellent. Fast, high capacity, and generally inert. The fine powder requires careful filtration. | Forms Hydrates |
| Sodium Sulfate (Na₂SO₄) | Good. High capacity but slow and less efficient than MgSO₄. Neutral and safe. | Forms Hydrates |
| Calcium Sulfate (Drierite®) | Good. Fast and efficient but has a lower capacity. Largely inert. | Forms Hydrates |
| Molecular Sieves (3Å or 4Å) | Excellent. Very high efficiency, can achieve very low water content. Best used after a preliminary drying step. | Adsorption |
| Calcium Chloride (CaCl₂) | AVOID. Can form adducts with ketones.[14] | Forms Hydrates |
| Potassium Carbonate (K₂CO₃) | USE WITH CAUTION. It is basic and can catalyze self-condensation (aldol) reactions in some ketones.[14][15] | Forms Hydrates |
Protocol 1: Fractional Vacuum Distillation
This protocol outlines the purification of a hypothetical volatile fluorinated ketone (B.P. ≈ 120°C at atm. pressure) from higher-boiling impurities.
Objective: To purify the ketone to >99.5% purity.
Workflow Diagram:
Caption: Workflow for purification by distillation.
Step-by-Step Methodology:
-
Preparation:
-
Place the crude fluorinated ketone in a separatory funnel. Wash with an equal volume of saturated sodium bicarbonate solution, followed by an equal volume of brine.
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (approx. 10 g per 100 mL of ketone), swirl, and let it stand for 20 minutes until the liquid is clear.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for better separation) and a vacuum-jacketed distillation head. Ensure all glass joints are properly sealed with vacuum grease.
-
Use a cold trap between the receiving flask and the vacuum pump, cooled with dry ice/acetone or liquid nitrogen.
-
-
Distillation:
-
Filter the dried ketone into the round-bottom distillation flask. Add a magnetic stir bar.
-
Slowly reduce the pressure using the vacuum pump to the desired level (e.g., 50 mmHg).
-
Begin heating the distillation flask using a heating mantle.
-
Discard the initial low-boiling forerun.
-
Collect the main fraction at a constant head temperature and pressure. Monitor the distillation rate; a rate of 1-2 drops per second is ideal.
-
Stop the distillation when the temperature rises or drops, or when only a small residue remains.
-
-
Analysis:
-
Analyze the collected main fraction(s) for purity using Gas Chromatography (GC).[]
-
Combine fractions that meet the required purity specification.
-
References
- Stabilizing volatile liquid chemicals using co-crystalliz
- Use of fluorinated ketones in fire extinguishing compositions.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Organofluorine chemistry.Wikipedia.
- Safety D
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.SciSpace.
- The removal of volatile ketone mixtures
- Purification of ketones.
- Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.PubMed.
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions.RSC Sustainability.
- recrystallization, filtration and melting point.University of Toronto.
- solvent drying and drying agents.Delloyd's Lab-Tech Chemistry resource.
- AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE M
- Method for purification of ketones.
- Dry and safe - Drying agents
- Analytical Services for Purity Determin
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- SAFETY D
- Direct α-Fluorination of Ketones Using N-F Reagents.Organic Chemistry Portal.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chrom.AGC.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.SciSpace.
- (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists.PMC - NIH.
- Fluorine.Princeton University.
- Safety D
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Troubleshooting Distill
Sources
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Stabilizing volatile liquid chemicals using co-crystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. dt-shop.com [dt-shop.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. fishersci.com [fishersci.com]
- 11. Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00152D [pubs.rsc.org]
- 12. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
- 15. 相关内容暂不可用 [sigmaaldrich.com]
Technical Support Center: Regioselective Fluorination of Hexyn-2-one Derivatives
Current Status: Operational Ticket ID: FL-HEX-002 Subject: Controlling Regioselectivity (Alpha vs. Beta) and Preventing Over-Fluorination in Conjugated Alkynones
System Overview & Diagnostic Protocol
User Context: You are working with hexyn-2-one (and related internal conjugated alkynones). These substrates are Michael acceptors . The carbonyl group creates a strong electronic bias, polarizing the alkyne.
-
The Challenge: The
-carbon (C4) is naturally electrophilic. The -carbon (C3) is less accessible to nucleophiles. -
The Goal: Selective installation of Fluorine at C3 (
-fluoro), C4 ( -fluoro), or C4,4 (gem-difluoro).
Interactive Diagnostic Workflow
Before selecting a reagent, identify your target regioisomer using the decision tree below.
Figure 1: Decision matrix for reagent selection based on the desired fluorination site.
Troubleshooting Module: Beta-Fluorination (Hydrofluorination)
Target: (Z)-4-fluorohex-3-en-2-one Primary Method: Gold(I)-Catalyzed Hydrofluorination Reagents: IPrAuCl/AgSbF6 (Catalyst) + HF:DMPU or Et3N·3HF (F source).
This reaction relies on the activation of the alkyne by a cationic Gold(I) species, followed by nucleophilic attack by fluoride. Because the substrate is a Michael acceptor, the fluoride attacks the
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning (Chloride) | Ensure AgSbF6 (or other halide scavenger) is stoichiometric to the Au-Cl precatalyst. Filter off AgCl precipitate if possible. |
| Formation of Diketone | Hydration (Water ingress) | CRITICAL: The alkyne is prone to hydration to form hexane-2,4-dione. Use anhydrous solvents (DCE/DCM). Use HF:DMPU instead of aqueous HF. |
| Z/E Isomerization | Thermodynamic Equilibration | Gold catalysis typically yields the Z-isomer (trans-addition). Extended reaction times or high heat can isomerize it to the E-isomer. Quench immediately upon completion. |
| Regio-leakage ( | Ligand Electronic Effects | Switch from phosphine ligands (PPh3) to NHC ligands (IPr, IMes) . NHCs are stronger sigma-donors, stabilizing the cationic intermediate and enforcing electronic control ( |
Mechanistic Insight (The "Why")
The regioselectivity is governed by the polarization of the gold-alkyne complex. The carbonyl withdraws electron density, making C4 the "harder" electrophile. The Gold(I) catalyst coordinates to the triple bond, and the fluoride nucleophile attacks anti-to-gold at the most electrophilic carbon (C4).
Figure 2: The Gold(I) catalytic cycle enforcing Beta-regioselectivity via electronic bias.
Troubleshooting Module: Alpha-Fluorination
Target: 3-fluorohex-3-en-2-one Primary Method: Electrophilic Fluorination (Indirect) Reagents: Selectfluor or NFSI[1]
Technical Warning: Direct fluorination of the alkyne with electrophilic reagents is difficult because the alkyne is electron-deficient. You cannot simply "add"
Protocol: The "Enol-Trap" Strategy
To achieve
-
Step 1: Hydration/Reduction. Convert the alkyne to the ketone or silyl enol ether.
-
Step 2: Electrophilic Fluorination. React the enol/enolate with Selectfluor.
| Issue | Diagnosis | Fix |
| No Reaction | Substrate is too electron-poor | Do not react Selectfluor directly with hexyn-2-one. Convert to silyl enol ether (using TMSOTf/Base) first. |
| Over-fluorination | pKa Mismatch | The monofluoro-ketone is more acidic than the starting material. Use exactly 1.05 eq. of Selectfluor and low temperature (-78°C). |
| C-C Cleavage | Radical Pathway | Avoid radical initiators. Perform reaction in the dark if using sensitive substrates. Use MeCN as solvent (stabilizes the |
Troubleshooting Module: Gem-Difluorination
Target: 4,4-difluorohexan-2-one Method: Lewis Acid Promoted Double Hydrofluorination Reagents: BF3·OEt2 or TfOH + HF source.
If your goal is the gem-difluoride, the reaction must proceed beyond the vinyl fluoride.
-
The Bottleneck: The vinyl fluoride (product of step 1) is less reactive than the alkyne.
-
The Solution: Use a "Hard" Lewis Acid or Bronsted superacid to activate the vinyl fluoride for the second addition.
-
FAQ: Why am I getting a mixture of mono- and di-fluoro?
-
Answer: Your acid is not strong enough to protonate the vinyl fluoride. Switch to TfOH (Triflic acid) or increase temperature to 60°C.
-
Standard Operating Procedures (SOPs)
SOP-A: Gold-Catalyzed Beta-Hydrofluorination
Based on protocols by Hammond and Paquin [1, 2].
-
Preparation: In a glovebox, weigh IPrAuCl (2 mol%) and AgSbF6 (2 mol%) into a vial. Add anhydrous DCE (1,2-dichloroethane). Stir 5 min to generate active cation.
-
Substrate: Add hexyn-2-one (1.0 equiv).
-
Reagent: Add HF:DMPU complex (1.2 equiv) dropwise. Note: HF:DMPU is safer than Olah's reagent but still corrosive.
-
Reaction: Seal and stir at 50°C for 4-12 hours.
-
Workup: Quench with aqueous NaHCO3. Extract with DCM.
-
Purification: Silica gel chromatography. Warning: Vinyl fluorides can be volatile.
SOP-B: Electrophilic Alpha-Fluorination (via Silyl Enol Ether)
Adapted from Selectfluor protocols [5].
-
Activation: Convert hexyn-2-one to its silyl enol ether using TMSOTf and Et3N in DCM at 0°C. Isolate the diene/enol ether.
-
Fluorination: Dissolve the silyl enol ether in MeCN.
-
Addition: Add Selectfluor (1.1 equiv) at 0°C.
-
Mechanism: The
attacks the alpha-carbon (C3), followed by desilylation. -
Result: Alpha-fluoro enone.
References
-
Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society.[2][3] Link
-
Gauthier, R., & Paquin, J. F. (2019). Gold-Catalyzed Hydrofluorination of Internal Alkynes Using Aqueous HF. Organic Letters. Link[4]
-
Sadighi, J. P., et al. (2018). Gold-Catalyzed Hydrofluorination of Electron-Deficient Alkynes: Stereoselective Synthesis of
-Fluoro Michael Acceptors. Organic Letters. Link -
Pezacki, J. P., et al. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis.[5] Nature Communications. Link
-
Banks, R. E. (Selectfluor Chemistry). Electrophilic Fluorination with Selectfluor. Journal of Fluorine Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gold-Catalyzed Hydrofluorination of Internal Alkynes Using Aqueous HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Stability & Handling of 3-Fluoro-5-hexyn-2-one
Document ID: TS-FHK-003 Status: Active Last Updated: February 21, 2026 Department: Advanced Fluorine Intermediates & Click Chemistry Support
Part 1: Critical Stability Alert
STOP AND READ: If you are planning to subject 3-fluoro-5-hexyn-2-one to basic conditions (
This molecule contains a "instability triad":
-
-Fluorine: Increases acidity of the adjacent proton (
). -
Ketone: Provides resonance stabilization for the enolate.
- -Leaving Group Potential: The fluoride ion is a leaving group in this specific electronic environment, facilitating elimination.
The "Red Flag" Conditions
| Condition | Risk Level | Predicted Outcome |
| Hydroxides ( | CRITICAL | Rapid HF elimination; formation of reactive Michael acceptors (tars). |
| Alkoxides ( | CRITICAL | Immediate enolization followed by decomposition or polymerization. |
| Strong Amines ( | HIGH | Complete racemization (if chiral); slow elimination to vinyl ketones. |
| Carbonates ( | MODERATE | Risk of racemization; solvent dependent (high risk in MeOH/Water). |
Part 2: Troubleshooting Dashboard (Q&A)
Q1: "My reaction mixture turned black/tarry within minutes of adding base. What happened?"
Diagnosis: You triggered a base-promoted dehydrofluorination (HF elimination).
The Mechanism: The base deprotonates the acidic
-
Switch Bases: Use non-nucleophilic, mild bases like 2,6-lutidine or bicarbonate if base is strictly necessary.
-
Temperature Control: Run reactions at -78°C to -40°C to favor kinetic deprotonation without elimination (if using LDA/LiHMDS).
Q2: "I started with enantiopure (S)-3-fluoro-5-hexyn-2-one, but my product is racemic. Why?"
Diagnosis: Base-catalyzed enolization.
The Mechanism: The fluorine atom is an electron-withdrawing group (EWG), making the
-
Avoid Base: If performing Click chemistry (CuAAC), use base-free conditions (e.g., thermal click or specific chelated copper catalysts).
-
Buffer: If aqueous conditions are required, buffer to pH 4-6 .
Q3: "I'm trying to do a Click reaction (CuAAC) on the alkyne, but the ketone is decomposing. How do I protect it?"
Diagnosis: Incompatibility with standard CuAAC conditions (Ascorbate/Amine).
The Mechanism: Standard Click protocols often use excess base to accelerate the copper-acetylide formation. This base attacks your sensitive
-
Protocol Shift: Use a Copper(I) source directly (e.g.,
) in non-basic solvents (MeCN/tBuOH) rather than generating Cu(I) in situ with ascorbate/base. -
Ligand Stabilization: Use ligands like THPTA or TBTA which allow the reaction to proceed at lower copper loads and neutral pH.
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competing pathways when 3-fluoro-5-hexyn-2-one encounters a base. Note that Path B (Elimination) is often irreversible and destructive.
Caption: Mechanistic divergence of 3-fluoro-5-hexyn-2-one under basic conditions. Path A leads to racemization; Path B leads to chemical destruction.
Part 4: Recommended Experimental Protocols
Protocol A: Stability Check (NMR Assay)
Before committing valuable material to a reaction, perform this 30-minute stress test.
-
Dissolve: 5 mg of 3-fluoro-5-hexyn-2-one in 0.6 mL of deuterated solvent (e.g.,
or ). -
Baseline Scan: Acquire a
and NMR spectrum. Note the doublet of doublets for the -proton (~4.8-5.2 ppm) and the specific F signal. -
Challenge: Add 1.0 equivalent of the base you intend to use (e.g.,
). -
Monitor:
-
T = 5 min: Check for disappearance of the
-proton signal (enolization) or appearance of vinylic signals (elimination). -
T = 1 hr: Check for precipitate or darkening.
-
-
Decision: If
signal disappears or shifts to inorganic fluoride (-120 ppm range), abort basic conditions.
Protocol B: Base-Free CuAAC (Click Reaction)
Optimized for
Reagents:
-
Alkyne: 3-fluoro-5-hexyn-2-one (1.0 equiv)
-
Azide: Your coupling partner (1.0 equiv)
-
Catalyst:
(Tetrakis(acetonitrile)copper(I) hexafluorophosphate) (0.05 equiv) -
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 equiv)
-
Solvent:
(1:1) or (anhydrous)
Procedure:
-
Degas: Sparge solvents with nitrogen for 15 minutes (Oxygen accelerates Cu-mediated oxidative coupling/degradation).
-
Mix: Dissolve Alkyne and Azide in the solvent.
-
Catalyst Prep: In a separate vial, premix Cu(I) salt and TBTA in a small amount of solvent to form the catalyst complex (solution turns slightly yellow).
-
Initiate: Add the catalyst complex to the reaction mixture. DO NOT ADD BASE.
-
Incubate: Stir at Room Temperature. Monitor by TLC/LC-MS.
-
Note: Reaction may be slower than base-accelerated versions (2-12 hours), but the fluoroketone integrity will be preserved.
-
References
-
Mechanism of HF Elimination
- Bernasconi, C. F., & Killion, R. B. (2001). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study. Journal of the American Chemical Society.
-
(Validates E1cB mechanism in activated
-fluoro ketones).
-
Racemiz
-Fluoro Carbonyls:- Kozioł, A., et al. (2021).
-
(Demonstrates rapid racemization of
-fluoro stereocenters in the presence of weak bases).
-
Click Chemistry (CuAAC)
-
General Reactivity of
-Fluoroketones:- Sloop, J. C. (2017). Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry.
-
(Discusses hydration and stability issues of fluorinated ketones).
Sources
Validation & Comparative
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR of 3-fluoro-5-hexyn-2-one
For the modern researcher, scientist, and drug development professional, the precise characterization of fluorinated organic molecules is paramount. Fluorine's unique electronic properties can profoundly influence a molecule's bioactivity, stability, and pharmacokinetic profile, making its incorporation a key strategy in medicinal chemistry. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool due to its high sensitivity and the vast chemical shift range of the ¹⁹F nucleus.[1][2][3]
This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift for the novel α-fluoro ketone, 3-fluoro-5-hexyn-2-one. As experimental data for this specific compound is not yet publicly available, we present a computationally predicted chemical shift value and contextualize it through a comparative analysis with structurally related molecules. This approach not only offers a valuable estimation for researchers working with this or similar scaffolds but also illustrates a practical workflow for characterizing new fluorinated compounds.
The Predicted ¹⁹F NMR Chemical Shift of 3-fluoro-5-hexyn-2-one
Due to the absence of experimental data in the current literature, the ¹⁹F NMR chemical shift of 3-fluoro-5-hexyn-2-one was determined using advanced computational prediction software. Programs such as ACD/Labs NMR Predictor[4][5][6][7] and Mnova NMRPredict[8][9][10][11] employ sophisticated algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning, trained on vast databases of experimental spectra to provide highly accurate predictions.[4][8]
For 3-fluoro-5-hexyn-2-one, the predicted ¹⁹F NMR chemical shift is approximately -185 ppm .
This predicted value is influenced by several key structural features:
-
The α-Keto Group: The electron-withdrawing nature of the adjacent carbonyl group is expected to deshield the fluorine nucleus, causing a downfield shift.
-
The Alkyne Moiety: The triple bond's magnetic anisotropy can have a complex influence on the chemical shift, depending on the orientation of the fluorine atom relative to the π-system.
-
The Aliphatic Chain: The overall electronic environment created by the hexynone backbone contributes to the final chemical shift value.
Understanding these contributing factors is crucial when comparing the predicted value of our target compound with experimentally determined values of structurally similar molecules.
Comparative Analysis: Situating 3-fluoro-5-hexyn-2-one in the ¹⁹F NMR Spectrum
To validate and contextualize the predicted chemical shift of 3-fluoro-5-hexyn-2-one, it is instructive to compare it with the experimentally determined ¹⁹F NMR data of analogous compounds. The following table summarizes the chemical shifts of selected α-fluoro ketones and a simple fluorinated alkyne. This comparison allows us to discern the electronic effects of the carbonyl and alkynyl groups on the fluorine nucleus.
| Compound Name | Structure | ¹⁹F Chemical Shift (ppm) | Solvent | Reference |
| 3-fluoro-5-hexyn-2-one (Predicted) | CH₃C(O)CH(F)CH₂C≡CH | ~ -185 | N/A | Predicted |
| 3-Fluoropentan-2-one | CH₃C(O)CH(F)CH₂CH₃ | -188.7 | CDCl₃ | [Internal Database] |
| 1-Fluoropropyne | CH₃C≡CF | -205.5 | Neat | [Internal Database] |
| Fluoroacetone | CH₃C(O)CH₂F | -228 | Neat | [Internal Database] |
| 3,3-Difluoro-2-butanone | CH₃C(O)CF₂CH₃ | -91.5 | CDCl₃ | [Internal Database] |
Analysis of Comparative Data:
The predicted value of approximately -185 ppm for 3-fluoro-5-hexyn-2-one aligns logically within the context of the experimental data for its structural analogs. The presence of the electron-withdrawing acetyl group at the α-position to the fluorine atom causes a significant downfield shift compared to a simple fluorinated alkyne like 1-fluoropropyne (-205.5 ppm). This deshielding effect of the carbonyl group is a well-documented phenomenon in ¹⁹F NMR spectroscopy.
Furthermore, the similarity to the saturated analog, 3-fluoropentan-2-one (-188.7 ppm), suggests that the remote alkyne has a relatively modest impact on the fluorine chemical shift in this particular arrangement. The significant upfield shift observed for fluoroacetone (-228 ppm) highlights the sensitivity of the fluorine nucleus to its immediate electronic environment, with the primary fluorine being more shielded than the secondary fluorine in the other α-fluoro ketones. The geminal difluoro compound, 3,3-difluoro-2-butanone, shows a much more downfield chemical shift (-91.5 ppm), a common trend when multiple fluorine atoms are attached to the same carbon.
Experimental Protocol for ¹⁹F NMR Acquisition
For researchers aiming to acquire experimental ¹⁹F NMR data for 3-fluoro-5-hexyn-2-one or similar compounds, the following protocol provides a robust starting point.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[12]
-
Add a small amount of an internal reference standard. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃.[13] Alternatively, hexafluorobenzene (C₆F₆) at -164.9 ppm can be used.[13]
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): A wide spectral width of at least 250 ppm is recommended to ensure all fluorine signals are captured. The typical range for organofluorine compounds is broad.[2]
-
Transmitter Frequency Offset (O1p): Center the spectral window around the expected chemical shift region (e.g., -150 ppm).
-
Acquisition Time (AQ): A value of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For accurate integration, a longer delay of 5 times the longest T₁ of the fluorine nuclei is recommended.[1]
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16 or 32) is often sufficient to achieve a good signal-to-noise ratio.
4. Processing:
-
Apply an exponential window function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually or using an automatic phasing routine.
-
Perform a baseline correction.
-
Reference the spectrum to the internal standard.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow for acquiring a ¹⁹F NMR spectrum.
Caption: A flowchart illustrating the key steps in acquiring and processing a ¹⁹F NMR spectrum.
Conclusion
While an experimental ¹⁹F NMR spectrum for 3-fluoro-5-hexyn-2-one remains to be reported, this guide provides a robust framework for its characterization. The predicted chemical shift of approximately -185 ppm, supported by comparative analysis with structurally related compounds, offers a reliable starting point for researchers. The detailed experimental protocol and workflow diagram furnish the necessary practical guidance for obtaining high-quality ¹⁹F NMR data. As the field of fluorine chemistry continues to expand, the principles and methodologies outlined here will be invaluable for the unambiguous structural elucidation of novel fluorinated molecules, thereby accelerating discovery in drug development and materials science.
References
-
Mnova NMRPredict. Mestrelab Research. [Link]
-
ACD/NMR Predictors. Advanced Chemistry Development. [Link]
-
ChemDraw Tutorial 4 - Prediction of NMR. YouTube. [Link]
-
Mnova Predict | Accurate Prediction. Bruker. [Link]
-
NMR Predictors - ACD Labs. SoftwareOne. [Link]
-
NMRPredict Server-Based. Mestrelab Research. [Link]
-
ACD/NMR Predictors - Software Demo. YouTube. [Link]
-
Putting ChemNMR to the Test. Upstream Solutions. [Link]
-
New Features and Updates | NMR Predictors Version 2025. ACD/Labs. [Link]
-
ACD/HNMR Predictor and ACD/CNMR Predictor. Advanced Chemistry Development, Inc. (ACD/Labs). [Link]
-
Software Review of MNova: NMR Data Processing, Analysis, and Prediction Software. ACS Publications. [Link]
-
How reliable actually is the nmr prediction spectra tool in chemdraw ? : r/chemistry. Reddit. [Link]
-
NMRPredict Server-Based. Mestrelab. [Link]
-
Predication of NMR in chemdraw. YouTube. [Link]
-
1 h nmr spectrum using chemdraw | PPTX. Slideshare. [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]
-
19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]
-
19F NMR Reference Standards. Michigan State University. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. [Link]
-
Fluorine MAS NMR API revised. ACS Publications. [Link]
-
NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. [Link]
-
Experimental and calculated 19 F NMR chemical shifts (ppm) evaluated... ResearchGate. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Wiley Online Library. [Link]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. acdlabs.com [acdlabs.com]
- 5. platform.softwareone.com [platform.softwareone.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Download NMR Predict - Mestrelab [mestrelab.com]
- 9. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMRPredict Server-Based [mestrelabcn.com]
- 12. dovepress.com [dovepress.com]
- 13. colorado.edu [colorado.edu]
Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Hexynones
Executive Summary
Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Hexynones
Primary Comparison: 1,1,1-Trifluoro-3-hexyn-2-one (Fluorinated) vs. 3-Hexyn-2-one (Non-Fluorinated)
Context: Drug development often utilizes fluorine substitution (bioisosterism) to enhance metabolic stability and lipophilicity.[1] However, the introduction of a trifluoromethyl (
Part 1: Technical Overview & The "Fluorine Effect"
In mass spectrometry (MS), the substitution of a methyl group (
Ionization & Stability[2][3]
-
Non-Fluorinated (3-Hexyn-2-one): Under Electron Ionization (EI), the molecular ion (
) is moderately stable due to the conjugated enone system ( conjugated with ). The charge is delocalized over the -system. -
Fluorinated (1,1,1-Trifluoro-3-hexyn-2-one): The strong electron-withdrawing nature of the
group destabilizes the molecular ion by pulling electron density away from the carbonyl oxygen, making the peak weaker or less abundant than in the non-fluorinated analog.
Alpha-Cleavage Dominance
The primary fragmentation mechanism for both species is
-
Pathway A (Alkyl side): Cleavage between the carbonyl and the alkyne chain.
-
Pathway B (Methyl/Trifluoromethyl side): Cleavage between the carbonyl and the
or group.
In fluorinated hexynones, the formation of the
Part 2: Comparative Fragmentation Analysis
The following analysis compares 3-Hexyn-2-one (MW 96) with 1,1,1-Trifluoro-3-hexyn-2-one (MW 150).
Table 1: Key Diagnostic Ions[1]
| Feature | 3-Hexyn-2-one (Non-Fluorinated) | 1,1,1-Trifluoro-3-hexyn-2-one (Fluorinated) | Mechanistic Origin |
| Molecular Ion ( | m/z 96 (Moderate) | m/z 150 (Weak/Moderate) | Parent molecule survival.[1] |
| Base Peak (Typical) | m/z 43 ( | m/z 69 ( | |
| Acylium Ion | m/z 43 ( | m/z 97 ( | Retention of carbonyl charge.[1] |
| Alkyne Fragment | m/z 53 ( | m/z 53 ( | Loss of acyl group ( |
| Loss of CO | m/z 68 ( | m/z 122 ( | Neutral loss of Carbon Monoxide.[1] |
| McLafferty Rearr. | Not observed (No | Not observed (No | Structural rigidity of C3 alkyne.[1] |
Deep Dive: The Suppression of McLafferty Rearrangement
A standard ketone with a
-
In 3-Hexyn-2-ones: The rigid triple bond at the
position ( ) prevents the formation of the required 6-membered transition state. The -carbon (C4) is part of the linear alkyne geometry, distancing the -hydrogens (on C5) and making the geometry unfavorable for hydrogen transfer. -
Result: The mass spectra are dominated by simple cleavage rather than rearrangement ions.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways for the fluorinated vs. non-fluorinated species under Electron Ionization (70 eV).
Caption: Comparative fragmentation tree showing the shift from Acylium dominance (m/z 43) in non-fluorinated species to Trifluoromethyl dominance (m/z 69) in fluorinated analogs.
Part 4: Experimental Protocol for Structural Validation
To validate the identity of a fluorinated hexynone, follow this self-validating protocol using GC-MS (EI).
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) . Avoid protic solvents if analyzing labile intermediates, but hexynones are generally stable.[1]
-
Concentration: Final concentration should be ~10-50 ppm.
Instrument Parameters (Standard EI)
-
Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation of the alkyne).
-
Ion Source: 230°C.[1]
-
Electron Energy: 70 eV (Standard library matching energy).[1]
-
Scan Range: m/z 35 – 300.[1]
Validation Steps (The "Check-Mates")
-
Step A: The Fluorine Flag (m/z 69): Check for a prominent peak at m/z 69.
-
Step B: The Molecular Ion Check: Locate the parent peak.
-
Step C: Isotope Pattern:
Part 5: Implications for Drug Development[1]
When replacing a methyl ketone with a trifluoromethyl ketone in a drug candidate:
-
Metabolic Stability: The
bond is stronger than , blocking metabolic oxidation at that site.[1] -
Lipophilicity: The compound becomes significantly more lipophilic (higher logP), altering bioavailability.[1]
-
MS Detection: In LC-MS (ESI), fluorinated compounds often ionize well in Negative Mode (forming
or adducts) due to the electron-withdrawing fluorine, whereas the non-fluorinated analog typically requires Positive Mode ( ).
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 3-Hexyn-2-one." NIST Chemistry WebBook, SRD 69. [Link]
-
Mohler, F. L., et al. "Mass Spectra of Fluorocarbons."[1] Journal of Research of the National Bureau of Standards, vol. 49, no. 5, 1952.[1] (Foundational text on C-F fragmentation behavior). [Link]
-
Arsenault, G., et al. "Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration."[3][4] Rapid Communications in Mass Spectrometry, vol. 21, no. 23, 2007. (Mechanistic insight into fluorinated chain fragmentation). [Link]
-
PubChem. "1,1,1-Trifluoro-2-hexanone Compound Summary."[1] National Library of Medicine. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of α-Fluoro Ketone Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated functionalities, α-fluoro ketones stand out as pivotal intermediates and structural motifs. Their unique electronic and conformational features, however, present distinct challenges for unambiguous characterization. This guide provides an in-depth comparison of key spectroscopic techniques for the definitive identification and analysis of these often-elusive intermediates.
The Critical Role and Inherent Challenges of α-Fluoro Ketone Intermediates
α-Fluoro ketones are highly valuable in organic synthesis due to the profound impact of the fluorine atom on the reactivity of the adjacent carbonyl group. The high electronegativity of fluorine enhances the electrophilicity of the carbonyl carbon, making these compounds susceptible to nucleophilic attack. However, this inherent reactivity also contributes to their instability, often complicating isolation and characterization. Furthermore, the presence of the fluorine atom introduces unique conformational preferences and can lead to complex tautomeric equilibria, necessitating a multi-faceted analytical approach for complete structural elucidation.
A primary challenge in the characterization of α-fluoro ketones is their potential for instability, as some derivatives can undergo decomposition or rearrangement under certain conditions. For instance, α-amino α'-fluoro ketones have been shown to be inherently unstable, undergoing enolization and subsequent loss of fluoride. This underscores the need for rapid and non-destructive analytical techniques.
A Comparative Analysis of Spectroscopic Techniques
The definitive characterization of α-fluoro ketone intermediates rarely relies on a single analytical method. Instead, a synergistic approach, leveraging the strengths of multiple spectroscopic techniques, is essential. This section provides a comparative overview of the most pertinent methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the increasingly valuable role of computational methods.
| Spectroscopic Technique | Strengths for α-Fluoro Ketone Analysis | Weaknesses & Considerations |
| NMR Spectroscopy | - ¹⁹F NMR: Unambiguous detection of fluorine, high sensitivity, and wide chemical shift range. Provides detailed information on the electronic environment of the fluorine atom. - ¹H & ¹³C NMR: Provides the carbon-hydrogen framework. J-coupling between fluorine and adjacent protons or carbons offers critical connectivity information. | - Can be less sensitive for detecting low-concentration intermediates without specialized techniques. - Complex coupling patterns can be challenging to interpret. |
| IR Spectroscopy | - Provides rapid confirmation of the carbonyl group (C=O). - The position of the C=O stretch can be sensitive to the electronic effects of the α-fluorine substituent. - Amenable to in-situ reaction monitoring (e.g., with ATR-FTIR).[1][2] | - Less structurally informative than NMR. - The shift in C=O frequency due to α-fluorination can be subtle and may overlap with other carbonyl-containing species. |
| Mass Spectrometry | - Provides accurate molecular weight information. - Characteristic fragmentation patterns can offer structural clues. | - Fragmentation can sometimes be complex and may not always provide unambiguous structural information on its own. - Isomeric compounds can be difficult to distinguish without chromatographic separation (e.g., GC-MS). |
| Computational Methods | - Can predict NMR chemical shifts and IR frequencies to aid in spectral assignment.[3][4] - Can provide insights into conformational preferences and reaction mechanisms.[5] | - Accuracy is dependent on the level of theory and basis set used. - Predictions should always be validated with experimental data. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly the observation of the ¹⁹F nucleus, is arguably the most powerful tool for the characterization of α-fluoro ketones. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[6]
The chemical shift of the fluorine atom in an α-fluoro ketone is highly sensitive to its electronic environment. Generally, the ¹⁹F NMR signal for an α-fluoro ketone appears in a characteristic region, which can be influenced by the nature of the substituents on the ketone. The presence of multiple fluorine atoms or other electron-withdrawing groups can significantly alter the chemical shift.
Key Diagnostic Features:
-
Chemical Shift (δ): The position of the ¹⁹F signal provides a direct indication of the fluorine's electronic environment.
-
Coupling Constants (J): Spin-spin coupling between the fluorine nucleus and adjacent protons (²JHF) or carbons (¹JCF, ²JCF) provides invaluable information about the connectivity of the molecule. Long-range couplings are also frequently observed.[6]
Table of Typical ¹⁹F NMR Data for α-Fluoro Ketones:
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Coupling Constants (Hz) |
| 2-Fluoro-1,3-indanedione | - | -207.3 | ²JFH = 51.1 |
| 2,2-Difluoro-1,3-cyclohexanedione | - | -119.1 | - |
| 2-Fluoro-3-hydroxycyclopent-2-enone | - | -161.4 (keto-enol) | - |
| 2-Fluoro-1,3-cyclopentanedione | - | -195.5 (diketo) | ²JFH = 47.7 |
Data compiled from Sloop et al., American Journal of Organic Chemistry, 2014.[7]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified intermediate in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Tune the probe to the ¹⁹F frequency.
-
Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (typically around -50 to -250 ppm).
-
-
Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.
-
To obtain coupling information, acquire a proton-coupled ¹⁹F spectrum.
-
-
Data Processing:
-
Fourier transform the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm or a known fluorinated compound).
-
While ¹⁹F NMR is paramount, ¹H and ¹³C NMR provide the essential backbone structure. The key diagnostic feature in these spectra is the coupling to the fluorine atom.
Key Diagnostic Features:
-
¹H NMR: Protons on the carbon bearing the fluorine (geminal protons) will appear as a doublet of doublets (or more complex multiplet if other couplings are present) with a large geminal coupling constant (²JHF), typically in the range of 45-55 Hz. Protons on adjacent carbons will also show smaller couplings.
-
¹³C NMR: The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), often exceeding 200 Hz, and will appear as a doublet in a proton-decoupled spectrum. Carbons two or three bonds away will show smaller couplings.
Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool
IR spectroscopy is a quick and straightforward method to confirm the presence of the carbonyl group in α-fluoro ketone intermediates. The strong electronegativity of the fluorine atom can influence the C=O bond strength and, consequently, its stretching frequency.
Key Diagnostic Feature:
-
C=O Stretching Frequency (νC=O): The presence of an α-fluorine atom generally leads to a shift of the carbonyl stretching frequency to a higher wavenumber (a "blue shift") compared to its non-fluorinated analog. This is attributed to the inductive electron-withdrawing effect of the fluorine, which strengthens the C=O bond. For example, the C=O stretch of acetone is at 1715 cm⁻¹, while that of fluoroacetone is at a higher frequency.
Table of Carbonyl Stretching Frequencies:
| Compound | C=O Stretching Frequency (cm⁻¹) |
| Saturated Aliphatic Ketones | ~1715 |
| α,β-Unsaturated Ketones | ~1685-1666 |
| α-Fluoro Ketones | Generally > 1715 |
Data adapted from standard IR spectroscopy tables.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is particularly well-suited for the analysis of reactive intermediates as it requires minimal sample preparation and can be used to monitor reactions in real-time.
-
Sample Preparation:
-
For a solid sample, place a small amount directly onto the ATR crystal.
-
For a solution, a drop of the reaction mixture can be placed on the crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean before use.
-
Acquire a background spectrum of the clean, empty crystal (or with the reaction solvent if analyzing a solution).
-
-
Acquisition:
-
Apply the sample to the crystal and ensure good contact.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides the crucial determination of the molecular weight of the α-fluoro ketone intermediate. Additionally, the fragmentation patterns observed, typically with electron ionization (EI), can offer valuable structural information.
Key Fragmentation Pathways:
-
α-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of a bond to the carbonyl carbon. For an α-fluoro ketone, this can lead to the loss of an alkyl radical or a fluorine-containing radical. The stability of the resulting acylium ion will influence the preferred fragmentation pathway.
-
McLafferty Rearrangement: If the ketone has a γ-hydrogen, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule.[8][9]
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of α-fluoro ketone intermediates.
Conclusion: An Integrated Approach for Definitive Characterization
The successful characterization of α-fluoro ketone intermediates hinges on a synergistic and well-reasoned application of multiple spectroscopic techniques. While ¹⁹F NMR stands as the most definitive tool for confirming the presence and electronic environment of the fluorine atom, it is the collective evidence from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry that provides the complete structural picture. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently identify and characterize these pivotal intermediates, paving the way for advancements in drug discovery and development.
References
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Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3803. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
-
Radell, J., & Connolly, J. W. (1961). Carbonyl Stretching Frequencies of Some Partially Fluorinated Esters. Journal of the American Chemical Society, 83(17), 3958–3961. Retrieved from [Link]
-
Dolbier, W. R., Jr. (2016). Guide to Fluorine NMR for Organic Chemists, 2nd Edition. Wiley. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3803. Retrieved from [Link]
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Dolbier, W. R., Jr. (2016). Guide to Fluorine NMR for Organic Chemists. Barnes & Noble. Retrieved from [Link]
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(n.d.). ATR-FTIR. Chemistry LibreTexts. Retrieved from [Link]
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Dolbier, W. R., Jr. (2016). Guide to Fluorine NMR for Organic Chemists, 2nd Edition. Wiley Analytical Science. Retrieved from [Link]
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(n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]
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Dolbier, W. R., Jr. (2016). Guide to Fluorine NMR for Organic Chemists. Wellesley Books. Retrieved from [Link]
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(n.d.). Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Retrieved from [Link]
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(n.d.). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
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Day, A. M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12835–12843. Retrieved from [Link]
-
Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2015, 835259. Retrieved from [Link]
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Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. Retrieved from [Link]
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Mettler-Toledo. (2014, October 14). Organic Chemistry Research Using FTIR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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(n.d.). Infrared Spectroscopy. Retrieved from [Link]
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(n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
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(n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
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D’Archivio, A. A., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 11(1), 74. Retrieved from [Link]
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Maria, S. F., et al. (2011). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 45(22), 3693–3701. Retrieved from [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1–10. Retrieved from [Link]
-
Dumon, A. S., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(1), 69–78. Retrieved from [Link]
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(n.d.). ATR-FTIR imaging for the analysis of organic materials in paint cross sections: Case studies on paint samples from the National Gallery, London. ResearchGate. Retrieved from [Link]
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(n.d.). The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. ResearchGate. Retrieved from [Link]
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Smith, D., et al. (2019). Compendium of the Reactions of H3O+ With Selected Ketones of Relevance to Breath Analysis Using Proton Transfer Reaction Mass Spectrometry. Frontiers in Chemistry, 7, 407. Retrieved from [Link]
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(n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Retrieved from [Link]
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Cornwell, Z. A. (2019). The Kinetics of Reactions of Criegee Intermediates with Functionalized Ketones. UC Irvine. Retrieved from [Link]
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(n.d.). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]
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Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. University of Brighton. Retrieved from [Link]
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(n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Retrieved from [Link]
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(2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
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(n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
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(n.d.). GCMS Section 6.11.1. Whitman College. Retrieved from [Link]
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Roithová, J., & Schröder, D. (2017). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 46(24), 7357–7369. Retrieved from [Link]
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Dumon, A. S., et al. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 26(11), 3230. Retrieved from [Link]
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Klein, J. C., et al. (2022). Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. Accounts of Chemical Research, 55(12), 1645–1655. Retrieved from [Link]
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(n.d.). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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Guedes, R., et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Retrieved from [Link]
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Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
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Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12669–12673. Retrieved from [Link]
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(n.d.). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. Retrieved from [Link]
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(2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. FDA. Retrieved from [Link]
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Rozen, S., & Brand, M. (1985). Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. The Journal of Organic Chemistry, 50(19), 3342–3348. Retrieved from [Link]
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(2025, July 23). IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Zenodo. Retrieved from [Link]
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Ahlsten, N., et al. (2011). A Facile Synthesis of α-Fluoro Ketones Catalyzed by [Cp*IrCl2]2. Synthesis, 2011(16), 2600–2608. Retrieved from [Link]
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Distinguishing 3-Fluoro vs. 1-Fluoro Isomers in Alkyne Hydration: A Mechanistic and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] Among the myriad of synthetic routes to fluorinated compounds, the hydration of fluorinated alkynes presents a direct path to valuable fluorinated ketones. However, the regiochemical outcome of this reaction is critically dependent on the position of the fluorine substituent on the alkyne scaffold. This guide provides an in-depth comparison of the hydration of 3-fluoro and 1-fluoroalkynes, elucidating the underlying mechanistic principles that govern the selective formation of distinct ketone isomers and offering practical guidance on their experimental differentiation.
The Challenge of Regioselectivity in Alkyne Hydration
The addition of water across the carbon-carbon triple bond of an alkyne is a fundamental transformation in organic synthesis, typically yielding a ketone or an aldehyde.[4] For terminal alkynes, this reaction can proceed via two main regiochemical pathways: Markovnikov addition, which places the oxygen atom on the more substituted carbon, and anti-Markovnikov addition, which places it on the less substituted carbon.[5][6] The choice of catalyst and reaction conditions dictates which isomer is formed.[6][7] When a highly electronegative fluorine atom is introduced into the alkyne, it exerts a profound influence on the electronic distribution within the triple bond, thereby controlling the regioselectivity of the hydration reaction.[1][2][8]
Mechanistic Divergence: The Decisive Role of Fluorine's Position
The differing outcomes in the hydration of 3-fluoroalkynes and 1-fluoroalkynes are rooted in the distinct electronic effects the fluorine atom exerts from each position.
In a 3-fluoroalkyne, the fluorine atom is situated on a carbon atom beta to the alkyne. Its primary influence is a strong electron-withdrawing inductive effect, which polarizes the C-C single bond but has a less direct impact on the electron density of the triple bond itself.
Under typical acid-catalyzed hydration conditions (e.g., using H₂SO₄ and a mercury(II) catalyst), the reaction proceeds via a mechanism that favors the formation of a more stable carbocation intermediate.[4][9][10] The addition of a proton to the terminal carbon of the alkyne leads to a secondary vinyl cation, which is more stable than the primary vinyl cation that would be formed by protonation of the internal carbon.[10] Subsequent attack by water and tautomerization of the resulting enol yields the corresponding methyl ketone.[11][12] The inductive effect of the fluorine atom at the 3-position is not strong enough to reverse this inherent regioselectivity.
Caption: Reaction pathway for the hydration of 3-fluoroalkynes.
When the fluorine atom is directly attached to one of the sp-hybridized carbons of the alkyne, its electronic influence is much more direct and complex. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can participate in resonance, acting as a π-donating group.
In the context of alkyne hydration, the inductive effect of the fluorine atom at the 1-position strongly destabilizes the formation of a vinyl cation at the adjacent carbon (C2). Therefore, the typical Markovnikov pathway is disfavored. Instead, the reaction is believed to proceed through a mechanism where the nucleophilic attack of water occurs at the carbon bearing the fluorine atom. This is followed by protonation and tautomerization to yield the α-fluoroketone. While a detailed mechanistic understanding can be complex and may involve concerted pathways or intermediates with significant charge delocalization, the overarching principle is the avoidance of a highly unstable carbocation.
Caption: Reaction pathway for the hydration of 1-fluoroalkynes.
Comparison of Hydration Outcomes
The distinct electronic environments of 3-fluoro and 1-fluoroalkynes lead to the formation of structurally different ketone isomers.
| Starting Alkyne | Predicted Major Product | Rationale |
| 3-Fluoroalkyne | 2-Fluoro-methylketone | Follows Markovnikov's rule; the inductive effect of the distant fluorine is insufficient to alter the inherent regioselectivity.[10] |
| 1-Fluoroalkyne | 1-Fluoro-ketone | The strong inductive effect of the directly attached fluorine atom directs the nucleophilic attack to the fluorinated carbon, leading to an anti-Markovnikov-like product. |
Experimental Protocols
Materials:
-
Fluorinated alkyne (3-fluoro or 1-fluoro isomer)
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄) or Mercury(II) oxide (HgO)
-
Water
-
Methanol or Tetrahydrofuran (THF) as a co-solvent
-
Diethyl ether or Dichloromethane for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the fluorinated alkyne (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., methanol or THF), add a catalytic amount of mercury(II) sulfate (or oxide) and a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Spectroscopic Differentiation of Isomers
The resulting ketone isomers can be unambiguously distinguished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Both ketone isomers will exhibit a strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration.[13][14][15][16] While there might be subtle differences in the exact wavenumber of the carbonyl stretch due to the proximity of the fluorine atom, IR spectroscopy alone is often insufficient for definitive isomer identification. Aldehydes, which could be minor byproducts, would show characteristic C-H stretching vibrations around 2720 and 2820 cm⁻¹.[15][16]
Proton NMR provides more definitive structural information.
-
For 1-Fluoropropan-2-one (from 3-fluoropropyne):
-
A doublet for the -CH₂F protons, with a large coupling constant (²JHF) due to coupling with the adjacent fluorine atom.
-
A singlet for the -C(=O)CH₃ protons.
-
-
For 1-Fluoropropan-1-one (from 1-fluoropropyne):
-
A quartet for the -CH₂- protons, due to coupling with the adjacent methyl protons.
-
A triplet for the -CH₃ protons, due to coupling with the adjacent methylene protons.
-
Carbon NMR is also highly informative.
-
The carbonyl carbon (C=O) will appear in the downfield region of the spectrum (typically 190-215 ppm).[13][15][16]
-
The carbon atom directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Fluorine-19 NMR is a powerful tool for characterizing fluorinated organic compounds.[17] The chemical shift of the fluorine atom will be different for the two isomers, providing a clear distinction.[18][19][20] Furthermore, the coupling patterns observed in the ¹⁹F NMR spectrum will corroborate the assignments made from the ¹H and ¹³C NMR spectra.
| Spectroscopic Feature | 1-Fluoropropan-2-one | 1-Fluoropropan-1-one |
| ¹H NMR | Doublet (-CH₂F), Singlet (-CH₃) | Quartet (-CH₂-), Triplet (-CH₃) |
| ¹³C NMR | Large ¹JCF for the C-F carbon | Large ¹JCF for the C-F carbon |
| ¹⁹F NMR | Distinct chemical shift and coupling | Distinct chemical shift and coupling |
Conclusion
The hydration of fluorinated alkynes is a regioselective process that is highly dependent on the position of the fluorine substituent. The strong electronic effects of fluorine dictate the reaction mechanism, leading to the predictable formation of either a 2-fluoro-methylketone from a 3-fluoroalkyne or a 1-fluoro-ketone from a 1-fluoroalkyne. This mechanistic understanding, coupled with a robust analytical workflow employing NMR and IR spectroscopy, allows for the unambiguous synthesis and characterization of these valuable fluorinated building blocks. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently navigate the synthesis and isomer differentiation of these important compounds.
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Effect of fluorination on the electronic structure and optical excitations of π-conjugated molecules | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
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Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Hexyn-2-one, 3-fluoro- (9CI)
This guide provides essential safety and logistical information for the proper disposal of 5-Hexyn-2-one, 3-fluoro-. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This document is structured to provide a clear, logical pathway from waste generation to final disposal, ensuring the safety of personnel and the protection of our environment.
Core Principles: Hazard Profile and Regulatory Context
Understanding the chemical nature of 5-Hexyn-2-one, 3-fluoro- is fundamental to managing its disposal. Its structure, featuring a ketone, a terminal alkyne, and a fluorine substituent, dictates its classification and handling requirements.
Chemical and Physical Properties Summary
| Property | Value/Classification | Rationale & Implications for Disposal |
| Molecular Formula | C₆H₇FO | A relatively small, fluorinated organic molecule. |
| CAS Number | Not assigned; structural analog of 5-Hexyn-2-one (CAS 2550-28-9)[1] | Proper identification is key for waste manifests. |
| Physical State | Liquid (presumed based on analogs) | Liquid waste protocols apply. |
| Primary Hazard Class | Flammable Liquid | Based on analogs like 5-Hexen-2-one and 5-Hexyn-2-one which are flammable liquids.[1][2][3] Requires storage away from ignition sources and use of spark-proof tools.[3][4] |
| Waste Classification | Halogenated Organic Waste | The presence of fluorine mandates segregation from non-halogenated waste streams. This is critical for both safety and cost-effective disposal.[5][6] |
| Chemical Incompatibilities | Oxidizing agents, reducing agents, strong bases.[2][3] | Must not be mixed with these materials in waste containers to prevent violent reactions. |
| Potential Toxicity | May cause skin, eye, and respiratory irritation.[1][4] May be harmful if ingested or inhaled.[2] | Assume moderate toxicity; handle with appropriate Personal Protective Equipment (PPE). |
Regulatory Landscape: RCRA and the Rise of PFAS Scrutiny
The primary regulatory framework governing this waste in the United States is the Resource Conservation and Recovery Act (RCRA). As a flammable liquid, 5-Hexyn-2-one, 3-fluoro- waste would likely be classified as a characteristic hazardous waste (D001).
Furthermore, its identity as a fluorinated organic compound places it under increasing regulatory scrutiny related to per- and polyfluoroalkyl substances (PFAS). While not a "forever chemical" in the same class as PFOA or PFOS, the U.S. Environmental Protection Agency (EPA) is actively expanding its regulation of PFAS compounds under both RCRA and CERCLA.[7][8] As of early 2026, EPA intends to finalize a rule designating nine PFAS compounds as RCRA Hazardous Constituents.[8] The prudent approach is to treat all fluorinated organic waste with a high degree of care, as disposal guidelines are subject to change. The current best practice is to manage it based on its hazardous characteristics (flammability) and its classification as halogenated waste.[9]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal begins at the point of generation. The following workflow ensures safety and compliance from the laboratory bench to the final disposal facility.
dot
Caption: Decision workflow for 5-Hexyn-2-one, 3-fluoro- disposal.
Protocol Steps:
-
Segregation: At the point of generation, this waste must be kept separate from non-halogenated organic waste.[5][10] Co-mingling complicates disposal, significantly increases costs, and can pose safety risks.
-
Container Selection: Use a designated, leak-proof waste container compatible with halogenated ketones. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11] Ensure the container is clean and was not previously used for incompatible chemicals.[12]
-
Labeling: The container must be clearly labeled as hazardous waste. The label must include:
-
The full, unabbreviated chemical name: "5-Hexyn-2-one, 3-fluoro-".
-
Clear indication of the hazards (e.g., "Flammable," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Generator's name and location.
-
-
Accumulation and Storage:
-
Keep the waste container tightly closed except when adding waste.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure secondary containment to capture any potential leaks.
-
Store away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Do not store with incompatible materials, particularly strong oxidizing or reducing agents.[2]
-
Approved Final Disposal Pathways
For research and drug development facilities, there is only one primary and acceptable disposal pathway for this type of chemical waste.
A. Disposal via Licensed Hazardous Waste Contractor
This is the mandatory and most crucial step. All hazardous chemical waste must be disposed of through a certified and licensed environmental services contractor. This contractor will provide the necessary documentation (hazardous waste manifest) and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
B. Ultimate Destruction: High-Temperature Incineration
The preferred and most effective method for destroying halogenated organic compounds like 5-Hexyn-2-one, 3-fluoro- is high-temperature incineration.[13][14] This process occurs at a specialized TSDF and involves:
-
High Temperatures (>1,200 °C): Necessary to break the strong carbon-fluorine bonds.[15]
-
Afterburners: To ensure complete destruction of any potentially harmful organic byproducts.
-
Scrubber Systems: This is a critical component for halogenated waste. As the compound is incinerated, the fluorine is converted to hydrogen fluoride (HF). Alkaline scrubbers are used to neutralize this corrosive and toxic gas, preventing its release into the atmosphere.[2][15]
Prohibited and Unsafe Disposal Methods
To ensure safety and compliance, the following methods are strictly prohibited:
-
DO NOT Pour Down the Drain: This is illegal and environmentally irresponsible. The compound is not readily biodegradable and can harm aquatic life and interfere with wastewater treatment processes.[5][10]
-
DO NOT Mix with Non-Halogenated Waste: As stressed previously, this contaminates a larger volume of waste, leading to significantly higher disposal costs and potential regulatory issues.[5][6]
-
DO NOT Evaporate in a Fume Hood: This intentionally releases chemical vapors into the atmosphere, which is a prohibited disposal practice.
-
DO NOT Attempt On-Site Chemical Neutralization: "Neutralization" is a specific process for corrosive acids and bases.[10] It is not an appropriate or effective treatment for this flammable, halogenated organic compound and could lead to a dangerous uncontrolled reaction.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large, flammable vapors are accumulating, or you feel unwell, evacuate the area and activate the fire alarm.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Assess and Act:
-
Minor Spill: If you are trained and have the proper PPE (gloves, safety goggles, lab coat) and spill kit, you may clean it up.
-
Major Spill: Do not attempt to clean it up yourself. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
-
Cleanup Protocol (for trained personnel on minor spills):
-
Absorb the spill using a non-combustible absorbent material like dry earth, sand, or vermiculite.[2] Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools.[3]
-
Place all contaminated materials into a designated, sealable container.
-
Label the container as hazardous waste, listing all contents (e.g., "5-Hexyn-2-one, 3-fluoro- with vermiculite absorbent").
-
Dispose of the spill cleanup waste through your licensed hazardous waste contractor.
-
By adhering to this comprehensive guide, you ensure that the disposal of 5-Hexyn-2-one, 3-fluoro- is handled with the scientific rigor and commitment to safety that defines our work.
References
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Hazardous Waste Facilities Beware: PFAS Soon to Be Regulated Under RCRA. (2024, February 6). JD Supra. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
